Bitolterol
Description
This compound mesylate was used to treat bronchospasms in asthma and COPD. It is a beta-2-adrenergic receptor agonist. This compound was withdrawn from the market by Elan Pharmaceuticals in 2001.
This compound is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, this compound is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for airway obstruction.
RN given refers to parent cpd; structure
See also: this compound Mesylate (active moiety of).
Properties
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVEKPRDOIXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30392-41-7 (methanesulfonate salt) | |
| Record name | Bitolterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022683 | |
| Record name | Bitolterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30392-40-6 | |
| Record name | Bitolterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bitolterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitolterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bitolterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BITOLTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bitolterol Prodrug Hydrolysis to Colterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of the prodrug bitolterol to its active metabolite, colterol. It includes a detailed examination of the enzymatic conversion, the subsequent signaling pathway of the active drug, relevant quantitative data, and detailed experimental protocols.
Introduction
This compound is a bronchodilator that was used for the management of asthma and other reversible obstructive airway diseases.[1][2] It is a prodrug, meaning it is administered in an inactive form and is converted to its active form, colterol (N-t-butylarterenol), within the body.[2][3] This conversion is primarily achieved through hydrolysis by esterase enzymes, which are found in high concentrations in the lung tissue.[1] The prodrug design of this compound offers the advantage of targeted drug delivery to the lungs, minimizing systemic side effects.
The Hydrolysis of this compound to Colterol
The activation of this compound is a critical step in its therapeutic action. The process involves the enzymatic cleavage of the two p-toluate ester groups from the this compound molecule, releasing the active catecholamine, colterol.
Enzymatic Conversion
The hydrolysis of this compound is catalyzed by esterases, a class of hydrolase enzymes that split esters into an acid and an alcohol. Carboxylesterases are a prominent family of esterases involved in drug metabolism. In the case of this compound, these enzymes are particularly abundant in the lung, the target organ for its therapeutic effect. This localized conversion contributes to the drug's favorable safety profile by limiting the systemic exposure to the active compound.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of this compound and its active metabolite, colterol.
Pharmacokinetic Parameters
| Parameter | Human | Dog | Reference(s) |
| Peak Plasma Radioactivity (ng equivalents of [3H]this compound/ml) | 180 ± 18 | 144 ± 23 | |
| Time to Peak Plasma Radioactivity (hr) | 0.5 - 2 | 0.5 - 2 | |
| Intact [3H]this compound in Plasma at 1.0 hr (%) | 1 | - | |
| Recovery of Radioactivity in Urine (0-72 hr) (%) | 86 | 58 | |
| Recovery of Radioactivity in Feces (0-72 hr) (%) | 8.1 | 23 | |
| Intact [3H]this compound in Lung at 4.5 hr after IV admin (%) | - | 26 - 46 | |
| Intact [3H]this compound in Lung at 4.5 hr after intraduodenal admin (%) | - | 4 - 14 |
Clinical Efficacy of Inhaled this compound
| Parameter | This compound | Albuterol | Placebo | Reference(s) |
| Onset of Bronchodilation | < 5 minutes | < 5 minutes | - | |
| Duration of Action | Up to 8 hours | ~5 hours | - | |
| Maximum Mean Increase in FEV1 (%) | 46-50 (at 1.0-3.0 mg doses) | Comparable to this compound | - | |
| Significant Bronchodilator Effects | Up to 6 hours | Up to 4 hours | - | |
| Significant Effects on Airway Reactivity | Up to 4 hours | Up to 2 hours | - |
Mechanism of Action: Colterol Signaling Pathway
Once hydrolyzed from this compound, colterol acts as a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a Gs protein-coupled receptor signaling cascade, leading to bronchodilation.
The binding of colterol to the β2-adrenergic receptor initiates a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and, consequently, bronchodilation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound hydrolysis.
In Vitro Hydrolysis of this compound in Lung Tissue Homogenate
Objective: To determine the rate of hydrolysis of this compound to colterol in lung tissue.
Materials:
-
This compound mesylate
-
Colterol hydrochloride (as a standard)
-
Human or animal lung tissue
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Tissue homogenizer
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Tissue Homogenate Preparation:
-
Excise fresh lung tissue and wash with ice-cold buffer to remove excess blood.
-
Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).
-
Determine the protein concentration of the S9 fraction using a standard protein assay (e.g., Bradford or BCA).
-
-
Incubation:
-
Pre-warm the lung S9 fraction to 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the S9 fraction to achieve the desired final concentration (e.g., 1-100 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
Quantify the concentrations of this compound and colterol using a validated HPLC-MS/MS method with appropriate calibration standards.
-
-
Data Analysis:
-
Plot the concentration of this compound and colterol as a function of time.
-
Calculate the rate of hydrolysis and, if multiple substrate concentrations are tested, determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Experimental Workflow for Prodrug Tissue Distribution and Hydrolysis Study
Conclusion
This compound serves as an effective prodrug for the targeted delivery of the active β2-adrenergic agonist, colterol, to the lungs. Its localized hydrolysis by esterases minimizes systemic side effects, offering a favorable therapeutic window for the treatment of bronchospastic diseases. The understanding of its hydrolysis kinetics, the subsequent signaling pathway of colterol, and the application of robust experimental protocols are crucial for the development and evaluation of similar targeted therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field of drug development, summarizing the core technical aspects of this compound's mechanism of action.
References
Bitolterol Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol is a selective β2-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] A key feature of this compound's design is its functioning as a prodrug, which is metabolized in the body to its active form, Colterol (N-tert-butylarterenol).[1][2][3] This bioconversion is central to its pharmacological profile, conferring a longer duration of action and an improved therapeutic index compared to its parent catecholamine. This technical guide delves into the core structure-activity relationships (SAR) of this compound, providing a detailed overview of the quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Structure-Activity Relationship
The chemical structure of this compound is the di-p-toluate ester of Colterol. The key structural features influencing its activity are:
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The Catechol Moiety: The 3,4-dihydroxybenzene group is essential for potent agonist activity at adrenergic receptors.
-
Esterification: The esterification of the catechol hydroxyl groups with p-toluic acid to form this compound is the critical modification. This masks the polar catechol group, increasing the lipophilicity of the molecule. This increased lipophilicity is thought to enhance its absorption and distribution into tissues, including the lungs.
-
Hydrolysis: In vivo, esterases cleave the ester bonds, releasing the active metabolite, Colterol. This slow, sustained release of Colterol is responsible for the prolonged duration of action of this compound.
-
The N-tert-butyl Group: The bulky tert-butyl group on the nitrogen atom confers selectivity for the β2-adrenergic receptor over the β1 subtype. This is a common feature in many selective β2-agonists and is crucial for minimizing cardiac side effects.
The prodrug strategy employed with this compound offers two significant advantages:
-
Prolonged Duration of Action: By slowly releasing the active Colterol, a longer therapeutic effect is achieved compared to direct administration of the rapidly metabolized Colterol.
-
Enhanced β2-Selectivity: The esterified form, this compound, appears to have a greater selectivity for β2-adrenergic receptors than Colterol itself, contributing to a better safety profile.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative and qualitative data for this compound, its active metabolite Colterol, and other relevant β2-adrenergic agonists for comparison. While specific Ki and EC50 values for this compound and Colterol are not consistently reported in publicly available literature, their relative activities are well-characterized.
| Compound | β2 Receptor Binding Affinity (Ki) | Adenylyl Cyclase Activation (EC50) | In Vivo Bronchodilator Potency (ED50) | Duration of Action | β2-Selectivity |
| This compound | Low (as a prodrug) | Low (as a prodrug) | High | Long | High |
| Colterol | High | High | High | Short | Moderate |
| Isoproterenol | High | High | High | Short | Non-selective |
| Albuterol | Moderate | Moderate | Moderate | Moderate | High |
| Salmeterol | High | High | High | Very Long | Very High |
Experimental Protocols
β-Adrenergic Receptor Binding Assay
This assay determines the binding affinity of a compound for the β2-adrenergic receptor. A common method is a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells or tissues expressing β2-adrenergic receptors (e.g., guinea pig lung).
-
Radioligand: [125I]-Iodocyanopindolol or [3H]-CGP 12177.
-
Non-labeled competitor ligand (the test compound, e.g., Colterol).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
To these tubes, add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol) to a set of control tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β2-adrenergic receptor signaling pathway.
Materials:
-
Membrane preparations from cells or tissues expressing β2-adrenergic receptors.
-
Test compound (e.g., Colterol) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM GTP, pH 7.4).
-
cAMP standard solutions.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Thaw the membrane preparation on ice.
-
In a series of tubes, add the membrane preparation.
-
Add increasing concentrations of the test compound to the tubes.
-
Initiate the enzymatic reaction by adding the assay buffer containing ATP and GTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 N HCl or by heating).
-
Centrifuge the tubes to pellet the membranes.
-
Collect the supernatant containing the generated cAMP.
-
Quantify the amount of cAMP in the supernatant using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration of the test compound against the amount of cAMP produced to generate a dose-response curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
In Vivo Bronchodilator Activity Assay (Guinea Pig Model)
This assay evaluates the ability of a compound to protect against bronchoconstriction in a live animal model.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., urethane).
-
Bronchoconstrictor agent (e.g., histamine or acetylcholine).
-
Test compound (e.g., this compound) for administration (e.g., via inhalation or intravenous injection).
-
Whole-body plethysmograph to measure airway resistance.
Procedure:
-
Anesthetize the guinea pig.
-
Place the animal in a whole-body plethysmograph to monitor respiratory parameters.
-
Administer the test compound at various doses.
-
After a set period, challenge the animal with an aerosol of the bronchoconstrictor agent.
-
Measure the changes in airway resistance or the severity of the bronchoconstrictive response.
-
The dose of the test compound that provides 50% protection against the bronchoconstrictor-induced response (ED50) is determined.
-
The duration of action can be assessed by varying the time between drug administration and the bronchoconstrictor challenge.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and the general workflows for the experimental protocols described above.
Caption: this compound's signaling pathway.
References
- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Bitolterol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol is a selective β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, this compound is the di-4-toluate ester of N-tert-butylarterenol (Colterol).[1] It functions as a prodrug, undergoing hydrolysis by esterases in the body to release its active metabolite, Colterol.[1][3] This targeted delivery and activation mechanism enhances its therapeutic index. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of its active metabolite, Colterol, followed by an esterification reaction.
Synthesis of Colterol (N-tert-butylarterenol)
A common route for the synthesis of Colterol involves the reaction of 3,4-dihydroxy-α-chloroacetophenone with tert-butylamine.
Experimental Protocol: Synthesis of Colterol
-
Reaction Setup: To a solution of 3,4-dihydroxy-α-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an excess of 40% aqueous tert-butylamine (approximately 6-7 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 50°C for 2.5 hours. Following the heating period, allow the mixture to stand at room temperature for an additional 20 hours.
-
Work-up and Purification: The resulting precipitate, which is the hydrochloride salt of the intermediate aminoketone (adrenalone), is collected by vacuum filtration and washed with chilled ethanol. The intermediate is then reduced to Colterol.
Table 1: Quantitative Data for the Synthesis of the Intermediate Adrenalone Hydrochloride
| Parameter | Value |
| Starting Material | 3,4-dihydroxy-α-chloroacetophenone |
| Reagent | 40% aqueous methylamine (used as an analog for tert-butylamine in the cited procedure) |
| Solvent | Ethanol |
| Reaction Temperature | 50°C |
| Reaction Time | 2.5 hours heating, 20 hours at room temperature |
| Product | Adrenalone hydrochloride |
| Yield | 70% |
Note: The cited patent uses methylamine; however, the procedure is analogous for the synthesis of the N-tert-butyl derivative.
Synthesis of this compound via Esterification of Colterol
This compound is synthesized by the esterification of the hydroxyl groups of Colterol with p-toluoyl chloride.
Experimental Protocol: Esterification of Colterol
-
Reaction Setup: Dissolve Colterol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2 equivalents) to act as an acid scavenger.
-
Reagent Addition: Cool the solution in an ice bath and add p-toluoyl chloride (2.1 equivalents) dropwise with stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, a mild acid solution (e.g., dilute HCl) to remove excess base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a similar synthetic strategy, involving the preparation of a substituted phenylethanolamine core, followed by esterification with various carboxylic acid derivatives. For example, analogs can be created by:
-
Varying the ester groups: Instead of p-toluoyl chloride, other aroyl chlorides or aliphatic acid chlorides can be used in the esterification step to modify the pharmacokinetic and pharmacodynamic properties of the resulting prodrug.
-
Modifying the amine substituent: The tert-butyl group on the amine can be replaced with other alkyl or arylalkyl groups by using a different primary amine in the initial synthesis of the Colterol analog.
Signaling Pathway of this compound (via Colterol)
As a β2-adrenergic agonist, the active metabolite of this compound, Colterol, exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.
References
- 1. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Characteristics of Bitolterol Mesylate Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitolterol, a β2-adrenergic receptor agonist, was formerly utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). It is a prodrug that undergoes hydrolysis by esterases to its active form, colterol.[1][2] Though withdrawn from the market, a comprehensive understanding of the physicochemical and pharmacological differences between its salt and free base forms remains crucial for researchers in the field of drug development and formulation.[3][4] This technical guide provides a detailed comparative analysis of this compound mesylate and this compound free base, focusing on their core characteristics. This document synthesizes available data on their physicochemical properties, outlines relevant experimental protocols for their characterization, and illustrates key biological pathways and experimental workflows.
Physicochemical Properties
The selection of a salt form over a free base is a critical decision in drug development, profoundly influencing a drug's solubility, stability, and bioavailability. While extensive comparative experimental data for this compound is limited, this section compiles available information to facilitate a comparative understanding.
General Characteristics
| Characteristic | This compound Mesylate | This compound Free Base |
| Chemical Name | [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate;methanesulfonic acid[5] | [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |
| CAS Number | 30392-41-7 | 30392-40-6 |
| Molecular Formula | C29H35NO8S | C28H31NO5 |
| Molecular Weight | 557.7 g/mol | 461.56 g/mol |
| Appearance | White crystalline powder | Pale Beige Solid |
Solubility
Solubility is a key determinant of a drug's dissolution rate and subsequent absorption. Generally, the salt form of a drug exhibits higher aqueous solubility than its free base.
| Solvent | This compound Mesylate | This compound Free Base |
| Water | Data not available | 0.00048 mg/mL (Predicted) |
| DMSO | Soluble | Data not available |
Note: The water solubility of the free base is a predicted value and should be confirmed experimentally.
Thermal Properties
The melting point is a crucial indicator of a compound's purity and solid-state stability.
| Property | This compound Mesylate | This compound Free Base |
| Melting Point (°C) | 170-172 | Data not available |
Pharmacokinetics and Pharmacodynamics
This compound is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, colterol, within the body. This conversion is facilitated by esterases, which are abundant in the lungs. This targeted activation is designed to minimize systemic side effects. The primary pharmacological action of colterol is to stimulate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of this compound mesylate and its free base. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (this compound mesylate or free base) to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate buffer at various pH levels).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration versus time. Equilibrium solubility is determined when the concentration reaches a plateau.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for assessing the chemical stability of a drug substance under various stress conditions.
Protocol:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance.
-
-
Standard and Sample Preparation: Prepare standard solutions of known concentrations and sample solutions from the stability study.
-
Forced Degradation Study: Expose the drug substance (both salt and free base) to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 60°C), and photostability (e.g., ICH-compliant light exposure).
-
Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of degradation peaks and the decrease in the main peak area.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Beta-2 Adrenergic Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor. A competition binding assay is commonly employed.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human β2-adrenergic receptor.
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [3H]dihydroalprenolol ([3H]DHA), is used.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or its active metabolite, colterol).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the Ki (inhibitory constant).
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, initiates a signaling cascade upon binding to its receptor, leading to bronchodilation.
Experimental Workflow for Comparative Solubility Analysis
A logical workflow is essential for the systematic comparison of the solubility of the mesylate salt and the free base.
Workflow for Stability Comparison
Assessing the relative stability of the salt and free base forms under stress conditions is a critical component of preformulation studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 30392-40-6 [amp.chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Metabolism of Bitolterol in Lung Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol is a bronchodilator that was used in the management of asthma and other obstructive airway diseases. It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent.[1][2] This targeted activation within the lung tissue is a key aspect of its pharmacological profile, designed to maximize local efficacy while minimizing systemic side effects. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the processes within lung tissue.
Core Concept: Esterase-Mediated Activation
The primary metabolic pathway for this compound in the lung is hydrolysis, a reaction catalyzed by esterase enzymes.[1][3] The lung is known to have high concentrations of these enzymes, facilitating the efficient conversion of this compound to its active form, colterol (N-t-butylarterenol).[3] This biotransformation is crucial for the bronchodilatory effects of the drug.
Metabolic Pathway
The metabolic activation of this compound is a single-step hydrolysis reaction.
References
- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological disposition and metabolism of (3H)this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Bitolterol: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the pharmacokinetics of bitolterol, a short-acting β2-adrenergic receptor agonist, in various animal models. This compound, a prodrug, is hydrolyzed by esterases to its active metabolite, colterol (N-t-butylarterenol), which is responsible for its bronchodilator effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by experimental data and methodologies from preclinical studies.
Absorption and Distribution
This compound is readily absorbed after oral and intraduodenal administration in animal models.[3] Studies in dogs have shown that the time to reach maximum plasma radioactivity concentration ranges from 0.5 to 2 hours.[3] A key characteristic of this compound is its preferential distribution and retention in lung tissue, which is attributed to its prolonged bronchodilator activity.[3] This targeted lung delivery is a result of the slow release and subsequent hydrolysis of the ester to the active compound, colterol.
In dogs, following intravenous administration of radiolabeled this compound, the concentration of radioactivity was found to be significantly higher in the lung tissue compared to other organs. After 4.5 hours, intact this compound accounted for 26% to 46% of the total radioactivity in the lungs after intravenous dosage, and 4% to 14% after intraduodenal administration. Similarly, in rats, radioactivity from tritium-labeled this compound was preferentially retained in the lungs compared to the heart and blood following intravenous administration.
Quantitative Data on Absorption and Distribution
| Parameter | Animal Model | Route of Administration | Dose | Value | Citation |
| Peak Plasma Radioactivity | Dog | Oral/Intraduodenal | 200 µg/kg | 144 ± 23 ng equivalents of [3H]this compound/ml | |
| Time to Peak Plasma Radioactivity | Dog | Oral/Intraduodenal | 200 µg/kg | 0.5 - 2 hours | |
| Intact [3H]this compound in Lung (at 4.5 hr) | Dog | Intravenous | Not Specified | 26 - 46% of total tissue radioactivity | |
| Intact [3H]this compound in Lung (at 4.5 hr) | Dog | Intraduodenal | Not Specified | 4 - 14% of total tissue radioactivity |
Metabolism
This compound is extensively metabolized, primarily through hydrolysis by esterases found in various tissues, including the small intestine, liver, and plasma, to its active metabolite, colterol (also referred to as N-t-butylarterenol or tBA). Colterol is a potent β2-adrenoceptor agonist.
The metabolism of colterol proceeds via two main pathways:
-
Conjugation: Formation of glucuronide and sulfate conjugates.
-
3-O-methylation: Catalyzed by catecholamine-O-methyltransferase (COMT) to form N-t-butylmetarterenol.
Studies in both rats and dogs have revealed similar patterns of urinary metabolites, consisting of free and conjugated forms of both colterol and its 3-O-methylated metabolite. It has been noted that colterol is a substrate for COMT but not for monoamine oxidase (MAO).
Excretion
The primary route of excretion of this compound and its metabolites is through the urine. However, the route of administration can influence the excretion profile.
In dogs, over a 72-hour period, 58% of the administered radioactive dose was recovered in the urine and 23% in the feces. In rats, after oral and intravenous administration of [3H]this compound, 65% and 79% of the radioactivity was excreted in the urine, respectively, with 24% of the dose found in the feces over 72 hours. Parenteral administration in rats led to approximately equal amounts of radioactivity in the urine and feces, with about half the dose being excreted in the bile, mainly as glucuronides.
The major radioactive components found in the feces were intact this compound and colterol.
Quantitative Data on Excretion
| Parameter (% of Dose) | Animal Model | Route of Administration | Urine (0-72 hr) | Feces (0-72 hr) | Citation |
| Radioactivity Recovery | Dog | Oral/Intraduodenal | 58% | 23% | |
| Radioactivity Recovery | Rat | Oral | 65% | 24% | |
| Radioactivity Recovery | Rat | Intravenous | 79% | 24% | |
| Radioactivity Recovery | Rat | Intraperitoneal/Intravenous | ~50% | ~50% |
Experimental Protocols
The following section details the typical methodologies employed in the pharmacokinetic studies of this compound in animal models, based on the cited literature.
Animals and Housing
-
Species: Male Sprague-Dawley rats and mongrel dogs of both sexes have been commonly used.
-
Housing: Animals are typically housed in individual metabolism cages to allow for the separate collection of urine and feces. They are generally provided with food and water ad libitum.
Drug Administration
-
Formulation: For oral and intraduodenal administration, this compound is often dissolved or suspended in a suitable vehicle such as water or a solution of polysorbate 80. For intravenous administration, it is dissolved in saline.
-
Dosing: Radiolabeled this compound (e.g., [3H]this compound) is used to facilitate the tracking of the drug and its metabolites. Doses have ranged from 70 µg/kg in human studies to 200 µg/kg in dogs.
-
Routes of Administration:
-
Oral (p.o.): Administered by gavage.
-
Intravenous (i.v.): Injected into a suitable vein, such as the femoral vein.
-
Intraduodenal (i.d.): Administered directly into the duodenum.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity.
-
Sample Collection
-
Blood: Serial blood samples are collected from a cannulated artery or vein (e.g., jugular vein) at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.
-
Urine and Feces: Collected at various intervals (e.g., 0-4, 4-8, 8-24, 24-48, 48-72 hours) post-administration.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., lung, heart, liver, kidney) are excised, weighed, and homogenized for analysis.
Analytical Methods
-
Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.
-
Chromatographic Separation: Metabolite profiling is performed using techniques such as paper chromatography or high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites.
Species Differences and Interspecies Extrapolation
The available data suggests a similar metabolic profile of this compound in rats and dogs, which also appears to be comparable to humans. However, differences in excretion patterns have been observed. For instance, biliary excretion seems to be more significant in rats following parenteral administration compared to oral administration.
It is important to note that no specific pharmacokinetic data for this compound in non-human primates was identified in the reviewed literature. Researchers should exercise caution when extrapolating data from rodent and canine models to primates, including humans, due to potential interspecies differences in drug metabolism and disposition.
Conclusion
References
The Discovery and Development of Bitolterol: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Bitolterol, a selective β2-adrenergic receptor agonist, was developed as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A notable characteristic of this compound is its design as a prodrug, which is hydrolyzed in the lungs to its active metabolite, colterol. This targeted delivery and activation mechanism aimed to enhance its therapeutic index by maximizing local efficacy in the airways while minimizing systemic side effects. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical and clinical evaluation, and mechanism of action. The information is presented with a focus on experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory medicine.
Introduction
The development of β2-adrenergic agonists in the mid-20th century marked a significant advancement in the management of obstructive airway diseases.[1] The primary goal was to achieve selective bronchodilation without the adverse cardiovascular effects associated with non-selective beta-agonists like isoproterenol.[1] this compound emerged from this research effort as a novel prodrug designed for targeted action in the lungs.[2] This guide chronicles the scientific journey of this compound, from its chemical synthesis to its evaluation in preclinical and clinical settings.
Chemical Synthesis and Structure-Activity Relationship (SAR)
This compound is the di-p-toluate ester of N-tert-butylarterenol (colterol).[2] The synthesis of this compound involves a two-step process.
Synthesis Protocol
Step 1: Acylation of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone
In this initial step, the precursor 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone is reacted with 4-methylbenzoyl chloride. This reaction results in the esterification of the two hydroxyl groups on the phenyl ring, yielding an intermediate compound.[3]
Step 2: Reduction of the Ketone
The intermediate from the first step undergoes a reduction reaction. This reduction converts the ketone group to a secondary alcohol, resulting in the final product, this compound.
Structure-Activity Relationship
The design of this compound as a prodrug was a key aspect of its development. The ester groups at the 3 and 4 positions of the phenyl ring render the molecule inactive. These ester linkages are susceptible to hydrolysis by esterases, which are present in high concentrations in the lung tissue. This enzymatic cleavage releases the active metabolite, colterol, directly at the site of action, thereby maximizing its local therapeutic effect and minimizing systemic exposure and associated side effects.
Preclinical Development
The preclinical evaluation of this compound was crucial in establishing its pharmacological profile, including its bronchodilator activity, selectivity, and duration of action.
In Vivo Bronchodilator Activity in Guinea Pigs
Experimental Protocol:
-
Animal Model: Anesthetized male Hartley guinea pigs (300-400 g) were used. A tracheotomy was performed, and the animals were connected to a mechanical ventilator to allow for the measurement of respiratory parameters.
-
Induction of Bronchoconstriction: Bronchoconstriction was induced by the administration of a bronchoconstricting agent, such as histamine or acetylcholine, to mimic the narrowing of airways seen in asthma.
-
Drug Administration: this compound, its active metabolite colterol, and reference compounds like isoproterenol and salbutamol were administered intravenously, intraduodenally, or via aerosol.
-
Measurement of Bronchodilation: The bronchodilator effect was quantified by measuring the inhibition of the induced bronchoconstriction. Key parameters measured included total lung resistance and dynamic compliance.
Summary of Preclinical Efficacy Data:
| Compound | Route of Administration | Duration of Action | Bronchodilator/Heart Rate Ratio (Selectivity) |
| This compound | Intravenous | 10 times that of N-t-B or isoproterenol | 22 times that of isoproterenol, 6 times that of N-t-B or salbutamol |
| N-t-B (Colterol) | Intravenous | - | - |
| Isoproterenol | Intravenous | - | - |
| Salbutamol | Intraduodenal/Aerosol | - | - |
Table 1: Preclinical efficacy of this compound in anesthetized dogs. Data extracted from a 1975 study.
These preclinical studies demonstrated that this compound possessed potent and long-lasting bronchodilator activity with a significantly improved cardiovascular safety profile compared to existing agents, indicating a high degree of β2-selectivity.
Clinical Development
The clinical development program for this compound was designed to assess its safety, efficacy, and optimal dosage in patients with asthma and COPD.
Phase II: Dose-Response Studies
A key phase II study aimed to determine the optimal dose of nebulized this compound mesylate solution.
Experimental Protocol:
-
Study Design: A dose-ranging study was conducted in asthmatic patients.
-
Dosage: Six doses of this compound (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, and 3.0 mg) were administered via a closed-port, intermittent-flow nebulizer on different days.
-
Efficacy Endpoint: The primary efficacy endpoint was the increase in Forced Expiratory Volume in one second (FEV1) from baseline.
-
Safety Monitoring: Adverse effects, particularly tremor, were monitored at each dose level.
Summary of Phase II Dose-Response Data:
| Dose of this compound | Maximum Mean Increase in FEV1 | Onset of Action | Duration of Action |
| 1.0 mg - 3.0 mg | 46-50% | Within 5 minutes | At least 8 hours |
Table 2: Efficacy of different doses of nebulized this compound in asthmatic patients.
The study concluded that the optimal dose of this compound administered by this method was 1.0 mg, as higher doses did not provide a significant improvement in bronchodilator effect but were associated with an increase in adverse effects.
Phase III: Efficacy and Safety Studies
Phase III trials were conducted to compare the efficacy and safety of this compound with other established bronchodilators, such as albuterol and isoproterenol.
Experimental Protocol (Representative Study):
-
Study Design: A double-blind, parallel, single-dose study was conducted in 120 adolescent and young adult patients with moderate to severe asthma.
-
Treatment Arms:
-
This compound mesylate aerosol (three sprays, 1.11 mg)
-
Albuterol aerosol (two sprays, 180 mcg)
-
-
Efficacy Endpoint: The primary endpoint was the mean percent increase in FEV1 over baseline, measured at various time points up to 8 hours post-dose.
Summary of Comparative Efficacy Data (this compound vs. Albuterol):
| Time Post-Dose | Mean % Increase in FEV1 (this compound) | Mean % Increase in FEV1 (Albuterol) | Statistical Significance |
| Up to 8 hours | Higher than albuterol at all time points | - | - |
| 5 hours | - | Fell to 15% over baseline | - |
| 4 to 8 hours | - | - | Statistically significant difference in FEV1 increase (p < 0.1) |
| 8 hours | 20% mean increase over baseline | - | - |
Table 3: Comparison of FEV1 response between this compound and Albuterol in asthmatic patients.
These studies demonstrated that this compound had a rapid onset of action, comparable to albuterol, but a significantly longer duration of bronchodilation. Similar comparative studies with isoproterenol also showed that this compound provided similar maximum increases in FEV1 but with a significantly longer duration of action.
A retrospective study of 24 older patients with various conditions associated with reversible bronchospasm showed symptomatic improvement after treatment with inhaled this compound mesylate. In 16 patients using a metered-dose inhaler, symptoms resolved or improved in 93.8% after one month. In eight patients using a hand-held nebulizer, 75% saw improvement. Pulmonary function tests in a separate group of 16 patients showed a 10.9% improvement in FEV1 after administration of this compound.
Mechanism of Action and Signaling Pathway
This compound, through its active metabolite colterol, exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
The β2-Adrenergic Receptor Signaling Pathway
The binding of colterol to the β2-adrenergic receptor initiates a cascade of intracellular events:
-
G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Drug Discovery and Development Workflow
The development of this compound followed a structured drug discovery and development workflow common for inhaled respiratory drugs.
Caption: General Drug Discovery and Development Workflow.
Conclusion
The discovery and development of this compound represent a significant step in the evolution of β2-adrenergic agonist therapy for obstructive airway diseases. Its innovative prodrug design successfully achieved a prolonged duration of action and an improved safety profile compared to its predecessors. Although this compound was eventually withdrawn from the market due to the advent of newer long-acting β2-agonists, the principles behind its design and the extensive preclinical and clinical data gathered during its development continue to provide valuable insights for the ongoing research and development of novel respiratory therapeutics. This technical guide serves to consolidate this knowledge for the benefit of the scientific community.
References
- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 2. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
An In-Depth Technical Guide to the Degradation Pathways and Products of Bitolterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol, a bronchodilator formerly used in the treatment of asthma and other respiratory conditions, is a prodrug that undergoes metabolic activation to exert its therapeutic effect. Understanding the degradation pathways and the resulting products is crucial for ensuring the safety, efficacy, and stability of any pharmaceutical compound. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, its degradation products, and the analytical methodologies used to study these processes.
This compound's primary route of activation and degradation is through enzymatic hydrolysis. As a di-ester prodrug of colterol (N-tert-butylarterenol), it is readily converted to its active metabolite by esterases present in the body.[1][2][3] Beyond this principal metabolic pathway, other degradation routes, including oxidation, photodegradation, and thermal degradation, are plausible under various storage and handling conditions. This guide will delve into these pathways, presenting available data and outlining experimental protocols for their investigation.
Core Degradation Pathways
The chemical structure of this compound, featuring two ester linkages and a catechol-like moiety in its active form, makes it susceptible to several degradation mechanisms.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound. This process can be catalyzed by acids, bases, or enzymes (esterases).
-
Enzymatic Hydrolysis: In vivo, this compound is rapidly hydrolyzed by esterases to form its active metabolite, colterol, and p-toluic acid. This is the intended metabolic pathway for the drug's therapeutic action.
-
Acid and Base-Catalyzed Hydrolysis: Under acidic or basic conditions, the ester linkages of this compound are susceptible to cleavage.
-
Acidic Hydrolysis: In the presence of acid, the ester groups are hydrolyzed to produce colterol and p-toluic acid.
-
Basic Hydrolysis: Under basic conditions, the hydrolysis of the ester linkages also yields colterol and the salt of p-toluic acid.
-
The primary degradation product of hydrolysis is Colterol (N-tert-butylarterenol) .
Oxidative Degradation
The active metabolite of this compound, colterol, possesses a catechol-like structure which is prone to oxidation. This oxidation can be initiated by atmospheric oxygen, metal ions, or oxidizing agents such as hydrogen peroxide. The phenolic hydroxyl groups are susceptible to oxidation, potentially leading to the formation of quinone-type structures. A potential oxidative degradation product is 1-Oxo Colterol .
Photodegradation
Catecholamine derivatives can be sensitive to light. Exposure to ultraviolet (UV) or visible light may induce degradation of this compound or its active metabolite, colterol. The energy from light can lead to the formation of reactive species and subsequent degradation products. While specific photodegradation products of this compound have not been extensively documented in publicly available literature, studies on similar catecholamine compounds suggest that complex reactions can occur.
Thermal Degradation
As an ester-containing compound, this compound may be susceptible to thermal degradation at elevated temperatures. The stability of ester prodrugs can be influenced by heat, potentially leading to hydrolysis or other decomposition reactions. Specific thermal degradation products of this compound are not well-documented, but would likely involve the cleavage of the ester bonds.
Potential Degradation Products
Based on the chemical structure of this compound and its active metabolite colterol, a number of potential degradation products can be postulated.
| Degradation Product | Potential Pathway of Formation | Notes |
| Colterol (N-tert-butylarterenol) | Hydrolysis | The primary active metabolite. |
| p-Toluic Acid | Hydrolysis | By-product of ester cleavage. |
| 1-Oxo Colterol | Oxidation | Potential product from the oxidation of the catechol moiety of colterol. |
| 3-O-Methyl Colterol | Metabolism/Degradation | O-methylation is a common metabolic pathway for catecholamines. |
Experimental Protocols for Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are general protocols that can be adapted for studying this compound degradation.
General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound mesylate in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate volume of hydrochloric acid (e.g., 0.1 N or 1 N) to the drug solution. Heat as necessary (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Add an appropriate volume of sodium hydroxide (e.g., 0.1 N or 1 N) to the drug solution. Heat as necessary (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30%) to the drug solution. Keep at room temperature or heat gently for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the drug to elevated temperatures (e.g., 60-105 °C) for a defined period.
-
Photodegradation: Expose a solution of the drug to a light source (e.g., UV lamp at 254 nm or a xenon lamp) for a defined period. A control sample should be kept in the dark.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
LC-MS/MS for Structural Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing unknown degradation products.
-
Separation: Separate the degradation products using an HPLC system as described above.
-
Ionization: Ionize the separated components using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Mass Analysis: Obtain the mass-to-charge ratio (m/z) of the parent ions (MS1).
-
Fragmentation: Induce fragmentation of the parent ions and analyze the resulting fragment ions (MS2 or MS/MS).
-
Structure Elucidation: Propose the structures of the degradation products by interpreting the fragmentation patterns.
Conclusion
The primary degradation pathway of this compound is hydrolysis, leading to the formation of its active metabolite, colterol. However, under forced conditions, other degradation pathways, including oxidation, photodegradation, and thermal degradation, are possible, primarily affecting the active colterol moiety. A thorough understanding of these pathways and the resulting degradation products is essential for the development of stable formulations and reliable analytical methods. The experimental protocols outlined in this guide provide a framework for researchers to investigate the degradation of this compound and to ensure the quality and safety of any related pharmaceutical products. Further research involving comprehensive forced degradation studies and advanced analytical techniques like LC-MS/MS is necessary to fully characterize the degradation profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 3. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Bitolterol using a Stability-Indicating HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Bitolterol using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. This method is suitable for the determination of this compound in pharmaceutical dosage forms and can be adapted for pharmacokinetic studies.
Introduction
This compound is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other obstructive pulmonary diseases.[1] It is a pro-drug that is hydrolyzed by esterases in the body to its active form, colterol.[1] Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, formulation development, and for assessing its pharmacokinetic profile. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the analysis of pharmaceuticals.
This application note describes a stability-indicating reversed-phase ion-pairing HPLC method for the quantification of this compound Mesylate, particularly in aerosol dosage forms.[2] The method is designed to separate this compound from its degradation products, ensuring accurate measurement of the active pharmaceutical ingredient (API).[2]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound Mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Sodium 1-heptanesulfonate (for ion-pairing)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Mobile phase filter (0.45 µm)
-
Sample filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
A reversed-phase C18 column (e.g., ODS-3, 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2]
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below. These conditions are based on established methods for β2-agonists and may be optimized for specific applications.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (ODS), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent like sodium 1-heptanesulfonate. The exact ratio should be optimized for best separation. A common starting point is a mixture in the range of 30:70 to 70:30 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| UV Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Mesylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
Preparation of Sample Solutions (from Aerosol Dosage Form)
The following is a general procedure and may need to be adapted based on the specific formulation.
-
Actuate a known number of doses from the aerosol into a suitable container with a known volume of solvent (e.g., mobile phase) to trap the drug.
-
Sonicate the solution for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from any degradation products or excipients. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate. |
Data Presentation
The following tables illustrate how quantitative data from method validation studies should be presented.
Table 1: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5500 | > 2000 |
| %RSD of Peak Areas (n=6) | 0.8% | < 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.4 |
| 100% | 10 | 10.08 | 100.8 |
| 120% | 12 | 11.92 | 99.3 |
| Average Recovery | 99.8% |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 10 | 0.9 | 1.2 |
| 20 | 0.7 | 1.0 |
| 50 | 0.5 | 0.8 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical flow of the HPLC analysis.
References
Application Note: Quantitative Analysis of Bitolterol and its Metabolites in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bitolterol is a β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. It is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active compound.[1][2] this compound is hydrolyzed by esterases, particularly in the lung, to its active metabolite, colterol (N-t-butylarterenol).[3][4] The prolonged action of this compound is attributed to its gradual release and subsequent hydrolysis. To support pharmacokinetic, pharmacodynamic, and toxicology studies, a robust and sensitive analytical method is required for the simultaneous quantification of this compound and its major metabolites in biological matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic process. First, it is hydrolyzed by esterase enzymes to form the active β2-agonist, colterol. Colterol's pharmacological activity is then terminated through two primary pathways: conjugation (primarily glucuronidation) and 3-O-methylation by catechol-O-methyltransferase (COMT) to form N-t-butylmetarterenol.
Experimental Protocols
This protocol provides a general framework for the analysis of this compound and its metabolites from plasma. Optimization may be required for other biological matrices.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a streamlined alternative to traditional liquid-liquid extraction (LLE), offering high analyte recovery and reduced emulsion formation. For the analysis of conjugated metabolites, an enzymatic hydrolysis step is included.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard (IS) Spiking: Spike 200 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled analogue of colterol).
-
Enzymatic Hydrolysis (for total analyte quantification):
-
Add 50 µL of ammonium acetate buffer (pH 5.2).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 37°C for 4-16 hours to cleave glucuronide conjugates.
-
-
Protein Precipitation/Dilution: Add 600 µL of 0.1% formic acid in water to the plasma sample (hydrolyzed or non-hydrolyzed). Vortex for 30 seconds. This step both precipitates proteins and prepares the sample for SLE.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
SLE Loading: Load the supernatant onto a Supported Liquid Extraction plate or cartridge and allow the aqueous phase to absorb into the support material for 5 minutes.
-
Analyte Elution: Elute the analytes by passing an immiscible organic solvent (e.g., 1 mL of Dichloromethane:Isopropanol 98:2 v/v) through the SLE support. Collect the eluate.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reversed-phase UPLC/HPLC system is used to achieve chromatographic separation of the parent drug and its metabolites.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
Table 1: Example Liquid Chromatography Conditions. Gradient and mobile phases should be optimized for specific instrumentation.
Mass Spectrometry (MS) Method
Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Parameter | Setting |
| MS System | Triple Quadrupole MS (e.g., SCIEX 7500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 - 4.5 kV |
| Source Temperature | 140 - 150 °C |
| Desolvation Temp. | 500 - 600 °C |
| Desolvation Gas Flow | 1000 L/Hr |
| Collision Gas | Argon |
Table 2: General Mass Spectrometry Source Conditions.
Data Presentation and Quantitative Analysis
Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRMs) for each analyte and the internal standard. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration in unknown samples is determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 454.2 | 224.1 | 25 | 40 |
| (Qualifier) | 454.2 | 119.1 | 35 | 40 |
| Colterol | 224.1 | 150.1 | 20 | 35 |
| (Qualifier) | 224.1 | 107.1 | 30 | 35 |
| N-t-butylmetarterenol | 238.2 | 164.1 | 22 | 35 |
| (Qualifier) | 238.2 | 107.1 | 32 | 35 |
Table 3: Representative MRM Transitions for this compound and Metabolites. Note: These are theoretical transitions based on compound structures and common fragmentation patterns of β-agonists. The precursor ion represents [M+H]+. Product ions for Colterol and its methylated metabolite correspond to characteristic neutral losses and side-chain cleavages. The product ion for this compound corresponds to the formation of the Colterol fragment ion. All parameters require empirical optimization on the specific mass spectrometer being used.
Analytical Workflow Visualization
The overall process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust platform for the quantitative analysis of this compound and its primary metabolites in biological matrices. The use of supported liquid extraction simplifies the sample preparation process, while the specificity of tandem mass spectrometry allows for accurate quantification even at low concentrations. This methodology is well-suited for regulated bioanalysis in support of drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Drug Responses to Human β2AR Using Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Bitolterol Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Bitolterol is a bronchodilator that was used in the treatment of asthma and other obstructive pulmonary diseases.[1] It acts as a prodrug, which is hydrolyzed by esterases in the body to its active form, colterol.[1][2] The precise chemical structure of a pharmaceutical compound is critical for its efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[3] This application note provides a detailed protocol for the structural elucidation of this compound using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
1. This compound: Structure and NMR Data
The fundamental step in structural elucidation is the analysis of ¹H and ¹³C NMR spectra. The data presented below is a representative dataset for this compound, used to illustrate the elucidation process.
Figure 1: Chemical Structure of this compound with atom numbering for NMR assignment.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.05 | d, J=8.2 Hz | 4H | H-2'', H-6'' |
| 7.45 | m | 1H | H-6 |
| 7.30 | d, J=8.2 Hz | 4H | H-3'', H-5'' |
| 7.20 | m | 2H | H-2, H-5 |
| 4.95 | dd, J=8.5, 4.0 Hz | 1H | H-1' |
| 3.00 | dd, J=12.0, 4.0 Hz | 1H | H-2'a |
| 2.85 | dd, J=12.0, 8.5 Hz | 1H | H-2'b |
| 2.45 | s | 6H | H-7'' |
| 1.15 | s | 9H | H-4' |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 165.5 | C | C-7' (Ester C=O) |
| 149.0 | C | C-4 |
| 144.5 | C | C-4'' |
| 142.0 | C | C-3 |
| 135.0 | C | C-1 |
| 130.0 | CH | C-2'', C-6'' |
| 129.5 | CH | C-3'', C-5'' |
| 127.0 | C | C-1'' |
| 124.0 | CH | C-6 |
| 123.5 | CH | C-5 |
| 122.0 | CH | C-2 |
| 70.0 | CH | C-1' |
| 55.0 | CH₂ | C-2' |
| 50.5 | C | C-3' |
| 29.0 | CH₃ | C-4' |
| 21.8 | CH₃ | C-7'' |
Table 3: Key 2D NMR Correlations for this compound Structural Elucidation
| Experiment | Key Correlations | Inferred Connectivity |
|---|---|---|
| COSY | H-1' ↔ H-2'a, H-2'b | Connects the chiral center to the amino methylene group. |
| H-2'' ↔ H-3'' | Confirms ortho-coupling in the p-toluoyl rings. | |
| HSQC | δH 4.95 ↔ δC 70.0 | Assigns H-1' to C-1'. |
| δH 3.00/2.85 ↔ δC 55.0 | Assigns H-2' protons to C-2'. | |
| δH 8.05 ↔ δC 130.0 | Assigns H-2''/H-6'' to C-2''/C-6''. | |
| δH 2.45 ↔ δC 21.8 | Assigns the toluoyl methyl protons (H-7'') to their carbon (C-7''). | |
| HMBC | H-1' ↔ C-1, C-2, C-6 | Connects the ethanolamino side chain to the central phenyl ring. |
| H-2' ↔ C-1' | Confirms the ethanolamino fragment. | |
| H-2''/H-6'' ↔ C-7' (C=O) | Connects the aromatic protons of the p-toluoyl group to the ester carbonyl. | |
| H-2''/H-6'' ↔ C-4'', C-1'' | Confirms connectivities within the p-toluoyl group. | |
| H-2 ↔ C-7' (C=O at C-3) | Connects the ester at position 3 to the central phenyl ring. |
| | H-5 ↔ C-7' (C=O at C-4) | Connects the ester at position 4 to the central phenyl ring. |
2. Experimental Protocols
2.1 Sample Preparation Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Weigh approximately 10-15 mg of the this compound sample for ¹H and 2D NMR, or ~50 mg for a direct ¹³C NMR experiment.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
2.2 NMR Data Acquisition Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons. A standard gradient-selected COSY pulse sequence (e.g., cosygpqf) should be used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). A standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp) is recommended to distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which is essential for connecting different molecular fragments. A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) should be used, with the long-range coupling delay optimized for 8-10 Hz.
3. Data Interpretation and Workflow
The structural elucidation of this compound follows a logical workflow, starting from simple 1D spectra and progressing to complex 2D correlation experiments.
References
Application Notes and Protocols for Cell-Based Assays: β2-Adrenergic Receptor Activation by Bitolterol's Active Metabolite, Colterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β2-adrenergic receptor (β2AR) is a G-protein coupled receptor (GPCR) critically involved in smooth muscle relaxation, particularly in the bronchioles. Consequently, it is a primary target for drugs aimed at treating obstructive airway diseases like asthma and COPD. Bitolterol is a bronchodilator that functions as a prodrug, being metabolized by esterases in the body into its active form, N-tert-butylarterenol, also known as colterol.[1][2][3][4] Colterol is a β2-adrenergic agonist that activates the receptor, leading to a cascade of intracellular signaling events that result in bronchodilation.[1]
These application notes provide detailed protocols for cell-based assays to quantify the activation of the β2AR by colterol. The primary assays detailed are the measurement of cyclic AMP (cAMP) production, a direct downstream messenger of Gs protein activation, and the recruitment of β-arrestin, which is involved in receptor desensitization and alternative signaling pathways.
β2-Adrenergic Receptor Signaling Pathways
Upon agonist binding, the β2AR undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. The canonical pathway involves the stimulatory G protein, Gs, which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in a physiological response, such as smooth muscle relaxation.
Alternatively, agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gs-mediated signal. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G protein-independent signaling cascades.
Quantitative Data Summary
The following tables summarize the binding affinity of colterol and the functional potency of well-characterized β2AR agonists. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity of Colterol at β-Adrenergic Receptors
| Compound | Receptor | Parameter | Value (nM) | Cell Type/Membrane Source | Reference |
| Colterol | β1-Adrenoceptor | IC50 | 645 | Heart | |
| Colterol | β2-Adrenoceptor | IC50 | 147 | Lung |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radioligand, indicating the ligand's binding affinity.
Table 2: Functional Potency (cAMP Production) of Standard β2AR Agonists
| Compound | Receptor | Parameter | Value (nM) | Cell Type | Reference |
| Isoproterenol | β2AR | EC50 | 80 | Human Airway Smooth Muscle Cells | |
| Salbutamol | β2AR | EC50 | 600 | Human Airway Smooth Muscle Cells | |
| Isoproterenol | β2AR | EC50 | ~2.4 - 4.3 | HEK293 Cells |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Colterol is a known β2AR agonist, and its EC50 is expected to be in a similar nanomolar range.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the production of intracellular cAMP following β2AR activation using a commercially available bioluminescent reporter assay (e.g., Promega's cAMP-Glo™ Assay).
Experimental Workflow: cAMP Assay
Materials:
-
HEK293 cells (endogenously expressing β2AR)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
White, clear-bottom 384-well assay plates
-
cAMP-Glo™ Assay Kit (Promega) or equivalent
-
Colterol hydrochloride
-
Isoproterenol hydrochloride (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Luminometer plate reader
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HEK293 cells into white, clear-bottom 384-well plates at a density of 2,500-5,000 cells per well in 20 µL of culture medium. Incubate overnight.
-
Compound Preparation:
-
Prepare a stock solution of colterol and isoproterenol in assay buffer (e.g., HBSS with 10 mM HEPES).
-
Perform serial dilutions to create a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 10 µM).
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Add 20 µL of assay buffer containing a PDE inhibitor (to prevent cAMP degradation) to each well.
-
Add 10 µL of the prepared compound dilutions to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, add 40 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing kinase) to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximum response of the positive control, isoproterenol (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes the measurement of β-arrestin recruitment to the β2AR upon agonist stimulation using an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter® β-Arrestin Assay).
Experimental Workflow: β-Arrestin Recruitment Assay
Materials:
-
PathHunter® CHO-K1 β2AR β-Arrestin cell line (or equivalent)
-
Appropriate cell culture medium as recommended by the supplier
-
White, solid-bottom 384-well assay plates
-
PathHunter® Detection Kit
-
Colterol hydrochloride
-
Isoproterenol hydrochloride (positive control)
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture: Culture the PathHunter® β2AR cells according to the supplier's protocol.
-
Cell Seeding: Plate the cells in white, solid-bottom 384-well plates at the recommended density (typically 2,500-5,000 cells per well) in 20 µL of cell plating reagent.
-
Compound Preparation: Prepare serial dilutions of colterol and isoproterenol in assay buffer as described in Protocol 1.
-
Cell Treatment:
-
Add 5 µL of the compound dilutions to the wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Measure chemiluminescence using a plate reader.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The provided protocols offer robust methods for characterizing the activation of the β2-adrenergic receptor by this compound's active metabolite, colterol. By quantifying both cAMP production and β-arrestin recruitment, researchers can obtain a comprehensive profile of the compound's functional selectivity and signaling properties. This information is invaluable for basic research into β2AR pharmacology and for the development of novel therapeutics for respiratory diseases.
References
- 1. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 3. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol antagonism of cardioselective beta adrenergic receptor blocking agents: a comparative study of human and guinea-pig cardiac and bronchial beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolated Organ Bath Experiments with Bitolterol on Tracheal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol is a β2-adrenergic receptor agonist that has been used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. It is a prodrug that is hydrolyzed by esterases in the body to its active metabolite, colterol. Colterol then exerts its therapeutic effect by relaxing the smooth muscle of the airways, leading to bronchodilation.
These application notes provide a detailed protocol for conducting isolated organ bath experiments to evaluate the relaxant effects of this compound on tracheal tissue. The provided information is intended to guide researchers in pharmacology and drug development in setting up and executing robust in vitro assays to study the efficacy and mechanism of action of this compound and other β2-adrenergic agonists.
Data Presentation
The following table summarizes the expected quantitative data from isolated organ bath experiments with various β2-adrenergic agonists on guinea pig tracheal tissue. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound | pD2 (–log EC50) | Emax (% Relaxation) | Species | Pre-contraction Agent | Reference |
| Colterol (active metabolite of this compound) | Data not available in searched literature | Data not available in searched literature | Guinea Pig | Histamine/Carbachol | - |
| Isoprenaline | 7.60 ± 0.01 | ~100% | Guinea Pig | Histamine (10 µM) | |
| Salbutamol | 7.50 ± 0.01 | ~100% | Guinea Pig | Histamine (10 µM) | |
| Formoterol | 10.52 ± 0.04 | ~100% | Guinea Pig | Histamine (10 µM) |
Note: While specific quantitative data for this compound or its active metabolite Colterol on isolated tracheal tissue was not found in the reviewed literature, a qualitative study indicated that the relaxing effect of Colterol (referred to as S-1541) on isolated guinea-pig tracheal muscle was greater than that of isoprenaline. The same study noted that this compound itself (S-1540) had the lowest relaxing effect among the compounds tested (S-1541, isoprenaline, and orciprenaline).
Experimental Protocols
This section details the methodology for investigating the effects of this compound on isolated tracheal tissue.
Materials and Reagents
-
Animals: Male Hartley guinea pigs (250–700 g) are commonly used.
-
Physiological Salt Solutions:
-
Krebs-Henseleit Solution (mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1.
-
Tyrode's Solution (mM): NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, and glucose 5.6.
-
-
Gases: Carbogen (95% O2 and 5% CO2).
-
Drugs and Chemicals:
-
This compound mesylate
-
Histamine dihydrochloride or Carbachol (for pre-contraction)
-
Isoprenaline hydrochloride (as a reference compound)
-
Propranolol hydrochloride (as a β-adrenergic antagonist for mechanism of action studies)
-
Distilled water
-
Ethanol (if required for drug dissolution)
-
Equipment
-
Isolated organ bath system with a 10-20 mL tissue chamber capacity
-
Isometric force transducer
-
Data acquisition system and software
-
Water bath with temperature control
-
Carbogen gas cylinder with regulator and tubing
-
Dissection tools (scissors, forceps)
-
Surgical thread
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit or Tyrode's solution.
-
Gently remove adhering connective tissue.
-
Cut the trachea into rings of 3-5 mm in width. For some experiments, the tracheal rings can be cut open to form strips.
-
-
Mounting the Tissue:
-
Suspend each tracheal ring or strip in an organ bath chamber filled with the chosen physiological salt solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply a resting tension of 0.5 to 1.5 grams to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh physiological solution every 15-20 minutes.
-
-
Induction of Contraction:
-
After the equilibration period, induce a sustained contraction of the tracheal smooth muscle. This is typically achieved by adding a contractile agent such as histamine (e.g., 10 µM) or carbachol (e.g., 1 µM) to the organ bath.
-
Allow the contraction to stabilize before proceeding.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the relaxant response at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Plot the concentration-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis.
-
From the curve, determine the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Emax (the maximum relaxant effect).
-
The pD2 value (-log EC50) can be calculated to express the potency of the drug.
-
Signaling Pathways and Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an isolated organ bath experiment.
Caption: Workflow for isolated tracheal tissue experiments.
This compound Signaling Pathway in Tracheal Smooth Muscle
This compound, through its active metabolite colterol, stimulates β2-adrenergic receptors on the surface of tracheal smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.
Caption: β2-adrenergic signaling pathway of this compound.
Application Notes and Protocols for In Vivo Administration of Bitolterol in Rodent Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bitolterol, a short-acting β2-adrenergic receptor agonist, was withdrawn from the market in 2001.[1] Consequently, recent in vivo studies in rodent models of asthma are scarce. The following application notes and protocols are based on general principles of administering β2-agonists to rodent models of asthma and the known pharmacology of this compound. These are intended as a guide and require optimization for specific experimental needs.
Introduction
This compound is a prodrug that is converted in vivo by esterases to its active metabolite, colterol.[2][3] As a β2-adrenergic receptor agonist, it induces bronchodilation by relaxing the smooth muscles of the airways.[1] Animal studies have indicated that this compound possesses significant β2-selectivity.[2] This document provides proposed protocols for the in vivo administration of this compound in rodent models of asthma, methods for inducing asthma in these models, and an overview of the relevant signaling pathways.
Data Presentation
Due to the limited availability of direct in vivo studies of this compound in rodent asthma models, the following table summarizes data from a study investigating its cardiotoxic effects in rats, which provides some indication of doses used in this species.
Table 1: Summary of In Vivo Data for this compound Administration in Rats
| Parameter | Value | Species/Model | Route of Administration | Outcome Measured | Reference |
| LD50 | 4 mg/kg | Heavy (500-600g) Male Sprague-Dawley Rats | Subcutaneous | Lethality | |
| LD50 | >1800 mg/kg | Small (150-200g) Male Sprague-Dawley Rats | Subcutaneous | Lethality |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice or Rats
This is a widely used model to induce an allergic asthma phenotype, including airway inflammation, hyperresponsiveness, and mucus production.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Mice (e.g., BALB/c or C57BL/6) or Rats (e.g., Sprague-Dawley or Brown Norway)
Procedure:
-
Sensitization:
-
On days 0 and 7 (or up to day 14), administer an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1% aluminum hydroxide in a total volume of 200 µL PBS.
-
-
Challenge:
-
Beginning on day 21, challenge the sensitized animals with aerosolized 1% OVA in PBS for 30 minutes daily for 3-7 consecutive days.
-
Alternatively, for rats, a combination of OVA and lipopolysaccharide (LPS) can be used to induce a mixed eosinophilic and neutrophilic inflammation.
-
-
Assessment:
-
24-48 hours after the final challenge, assess asthma-like symptoms. This can include measuring airway hyperresponsiveness to methacholine, collecting bronchoalveolar lavage fluid (BALF) for cell counts (eosinophils, neutrophils, lymphocytes), and histological analysis of lung tissue for inflammation and mucus production.
-
Protocol 2: Administration of this compound to Rodent Models of Asthma
The following are generalized protocols for administering a β2-agonist like this compound. The exact dose and vehicle for this compound would need to be determined empirically.
Method A: Intratracheal Instillation
This method delivers a precise volume of a substance directly into the lungs.
Materials:
-
This compound mesylate
-
Sterile saline or other appropriate vehicle
-
Anesthetic (e.g., Ketamine/Xylazine mixture or isoflurane)
-
Intubation platform or angled surface
-
Laryngoscope or otoscope for visualization
-
Syringe with a gavage needle or catheter
Procedure:
-
Preparation:
-
Dissolve this compound mesylate in a sterile vehicle to the desired concentration.
-
Anesthetize the rodent according to an approved institutional protocol.
-
-
Intubation and Instillation:
-
Position the anesthetized animal on an intubation platform.
-
Visualize the trachea using a laryngoscope or otoscope.
-
Carefully insert the gavage needle or catheter into the trachea.
-
Instill a small volume (typically 30-50 µL for mice) of the this compound solution into the lungs. An air bolus behind the liquid can help ensure full delivery.
-
-
Recovery:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Method B: Aerosol Inhalation (Nose-only Exposure)
This method mimics the clinical route of administration for many asthma medications.
Materials:
-
This compound mesylate
-
Vehicle for nebulization (e.g., sterile saline)
-
Nebulizer (jet or ultrasonic)
-
Nose-only inhalation chamber
Procedure:
-
Preparation:
-
Prepare a solution of this compound for nebulization. The concentration will depend on the nebulizer output and desired lung deposition dose.
-
-
Exposure:
-
Place the conscious and restrained rodents in the nose-only exposure chamber.
-
Connect the nebulizer to the chamber and generate the this compound aerosol for a predetermined duration.
-
-
Post-Exposure:
-
Remove the animals from the chamber and return them to their housing.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway in Airway Smooth Muscle Cells.
Experimental Workflow
Caption: Proposed experimental workflow for in vivo this compound studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Bitolterol for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of bitolterol mesylate for various preclinical research applications. This compound is a prodrug of the β2-adrenergic receptor agonist colterol, primarily used in the past for the treatment of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a prodrug, this compound is biologically inactive until it is hydrolyzed by esterases, which are present in high concentrations in lung tissue, to its active metabolite, colterol.[2][3] This targeted activation makes it an interesting candidate for respiratory research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound mesylate is crucial for developing appropriate formulations for preclinical studies.
| Property | Value | Source |
| Chemical Name | 4-Methylbenzoic acid 4-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-1,2-phenylene ester, methanesulfonate | [4] |
| Molecular Formula | C29H35NO8S | |
| Molecular Weight | 557.7 g/mol | |
| Appearance | Pale Beige Solid | |
| Water Solubility | 0.00048 mg/mL | |
| LogP | 4.69 | |
| pKa (Strongest Basic) | 9.59 |
The very low water solubility of this compound necessitates the use of co-solvents or suspension formulations for preclinical administration.
Signaling Pathway
This compound, through its active metabolite colterol, exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.
Preclinical Formulation Protocols
The choice of formulation and route of administration is critical for achieving desired drug exposure and pharmacodynamic effects in preclinical models. Given this compound's poor water solubility, the following protocols provide starting points for formulation development.
Oral Gavage Formulation (Suspension)
Oral gavage is a common method for administering precise doses of a test compound to rodents. Due to its low aqueous solubility, a suspension is the most practical approach for oral delivery of this compound.
Vehicle Composition:
-
0.5% - 1% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose in sterile water.
-
0.1% - 0.2% (v/v) Tween 80 (Polysorbate 80) to aid in wetting and prevent aggregation.
Protocol:
-
Vehicle Preparation:
-
Gradually add the HPMC or methylcellulose to vigorously stirred sterile water.
-
Once the suspending agent is fully dispersed, add Tween 80 and continue to stir until a homogenous solution is formed.
-
-
This compound Suspension:
-
Accurately weigh the required amount of this compound mesylate powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
The typical administration volume for rats is 5-10 mL/kg and for mice is 10 mL/kg.
-
Suggested Dose Range for Initial Studies (Rat): 10 - 100 mg/kg/day. This is a general starting range for toxicity studies of poorly soluble compounds and should be optimized based on the specific experimental goals.
Intravenous Formulation (Solution with Co-solvents)
For pharmacokinetic studies or when rapid systemic exposure is required, an intravenous formulation is necessary. Co-solvents are essential to solubilize this compound mesylate for injection.
Vehicle Composition:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Protocol:
-
Solubilization:
-
Dissolve the this compound mesylate in a minimal amount of DMSO. This compound is known to be soluble in DMSO.
-
Once fully dissolved, add PEG400 and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400.
-
Slowly add saline or PBS to the desired final volume while vortexing to prevent precipitation. The final concentration of organic solvents should be kept as low as possible to minimize vehicle-related toxicity.
-
-
Sterilization:
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter.
-
-
Administration:
-
Administer via a suitable vein (e.g., tail vein in mice and rats).
-
The maximum recommended injection volume for a bolus dose in mice is 10 mL/kg and in rats is 5 mL/kg.
-
Suggested Dose Range for Initial Studies (Mouse/Rat): 1 - 10 mg/kg. This range is an educated starting point and should be adjusted based on tolerability and desired plasma concentrations.
Inhalation Formulation (Solution for Nebulization)
For studies focusing on respiratory effects, inhalation is the most relevant route of administration. Based on clinical data, a solution for nebulization can be prepared.
Vehicle Composition:
-
Sterile Saline (0.9% NaCl)
-
Co-solvents such as a small percentage of ethanol or propylene glycol may be necessary to aid solubility, but their use should be minimized and their potential effects on the respiratory system considered.
Protocol:
-
Solubilization:
-
If necessary, first dissolve the this compound mesylate in a small amount of a biocompatible co-solvent.
-
Dilute to the final concentration with sterile saline.
-
-
Nebulization:
-
Use a nebulizer system appropriate for the animal model (e.g., nose-only exposure chamber or whole-body chamber).
-
The concentration of the nebulizer solution will need to be determined based on the nebulizer's output and the desired delivered dose to the animals.
-
Suggested Dose for Initial Studies (Rat): Based on clinical doses of 0.5 mg to 3.0 mg in nebulizer solutions for humans, a starting point for rats could be in the range of 0.1 to 1 mg/kg delivered dose. The actual deposited dose will be a fraction of the delivered dose.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for preclinical studies involving this compound.
Stability Considerations
The stability of the prepared formulations is critical for ensuring accurate dosing.
| Formulation Type | Storage Recommendation | Stability Notes |
| Aqueous Suspension (for Oral Gavage) | Store at 2-8°C. Prepare fresh, ideally daily. If stored, ensure thorough resuspension before use. | The chemical stability of this compound in an aqueous suspension at neutral pH should be monitored. Hydrolysis of the ester linkages may occur over time. |
| Co-solvent Solution (for IV) | Store protected from light at room temperature or 2-8°C. Use as soon as possible after preparation. | The primary concern is the physical stability, specifically the potential for precipitation upon storage or further dilution. Chemical stability in the co-solvent mixture is generally better than in aqueous solutions. |
| Aqueous Solution (for Inhalation) | Prepare fresh before each nebulization session. | Due to the low solubility and potential for hydrolysis, extemporaneously prepared solutions for nebulization should be used immediately. |
It is highly recommended to conduct a preliminary stability study of the chosen formulation under the intended storage and use conditions. This can be done by analyzing the concentration of this compound at various time points using a validated analytical method, such as HPLC.
Conclusion
The formulation of this compound for preclinical research requires careful consideration of its poor aqueous solubility. The protocols provided here offer a starting point for developing suitable formulations for oral, intravenous, and inhalation routes of administration. Researchers should optimize these formulations and perform stability testing to ensure the integrity and accuracy of their preclinical studies. The provided diagrams of the signaling pathway and experimental workflows can aid in the planning and execution of this research.
References
- 1. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate (WIN 32784) aerosol. A new long-acting bronchodilator with reduced chronotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Application Note: Chiral Separation of Bitolterol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Bitolterol is a short-acting β2-adrenergic receptor agonist used to relieve bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It is a chiral molecule and exists as a pair of enantiomers, (R)-bitolterol and (S)-bitolterol. The pharmacological activity of this compound resides primarily in the (R)-enantiomer, while the (S)-enantiomer is significantly less active and may contribute to side effects. Therefore, the separation and quantification of this compound enantiomers are crucial for pharmaceutical research, development, and quality control. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Principle of Separation
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of β-adrenergic agonists and related compounds.[1][4] In this method, a normal-phase chromatographic mode is employed, where the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric effects) between the this compound enantiomers and the chiral stationary phase result in their successful separation. The addition of a basic modifier to the mobile phase is often essential to improve peak shape and resolution for basic compounds like this compound.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A suitable example is a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are required.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Sample Solution: For drug substance analysis, prepare the sample in the same manner as the standard solution. For drug product analysis, an appropriate extraction procedure may be necessary to isolate the this compound from excipients before dissolving it in the mobile phase.
-
2. Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for a specific column and system.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic this compound standard solution (e.g., six replicate injections). The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.
4. Data Analysis
Identify the peaks corresponding to the two enantiomers based on their retention times. The enantiomeric purity can be calculated using the peak areas as follows:
-
% Enantiomeric Purity = (Area of desired enantiomer / Sum of areas of both enantiomers) x 100
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation of this compound enantiomers under the proposed conditions. Actual values may vary depending on the specific instrumentation and column used.
| Parameter | Enantiomer 1 (e.g., (S)-Bitolterol) | Enantiomer 2 (e.g., (R)-Bitolterol) | Acceptance Criteria |
| Retention Time (min) | ~ 8.5 | ~ 10.2 | - |
| Tailing Factor | ~ 1.2 | ~ 1.3 | ≤ 2.0 |
| Resolution (Rs) | \multicolumn{2}{c | }{~ 2.5} | ≥ 1.5 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
Method Optimization and Troubleshooting
-
Resolution: If the resolution is insufficient, the proportion of isopropanol in the mobile phase can be adjusted. Decreasing the isopropanol content generally increases retention and may improve resolution. The type of alcohol modifier (e.g., ethanol instead of isopropanol) can also be evaluated.
-
Peak Shape: Poor peak shape (e.g., tailing) can often be improved by adjusting the concentration of the basic additive (diethylamine).
-
Retention Time: To decrease retention times, the percentage of the alcohol modifier can be increased. Conversely, to increase retention times, the percentage of the alcohol modifier can be decreased.
-
Column Temperature: Varying the column temperature can also influence selectivity and resolution.
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
References
Application Note & Protocol: Development of a Stability-Indicating HPLC Assay for Bitolterol
Introduction
Bitolterol is a β2-adrenergic agonist that functions as a prodrug, hydrolyzed by esterases in the body to its active metabolite, colterol.[1][2][3] It was formerly used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] Although withdrawn from the market, the principles of its analysis remain relevant for legacy product testing, metabolite analysis, and as a model for developing assays for other ester-containing prodrugs. A stability-indicating analytical method is crucial for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes in the active ingredient over time due to degradation.[5] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitation of this compound, demonstrating its stability-indicating nature through forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.
Purpose
The objective of this study is to develop and validate a specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound in the presence of its potential degradation products. This method can be used in stability studies to ensure the quality, safety, and efficacy of the drug substance.
Experimental Workflow
References
- 1. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. biomedres.us [biomedres.us]
Bitolterol as a Tool Compound in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol is a selective β2-adrenergic receptor agonist that has historically been used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, colterol (N-tert-butylarterenol).[1][2] This localized activation, particularly in the lungs, was a key design feature to minimize systemic side effects. Although this compound has been withdrawn from the market, its unique properties as a prodrug and its selective β2-agonist activity make its active form, colterol, a valuable tool compound for in vitro and in vivo pharmacological studies of the β2-adrenergic system.
These application notes provide detailed protocols for utilizing this compound and its active metabolite, colterol, as tool compounds in common pharmacological assays, including receptor binding and functional second messenger assays.
Pharmacological Data of Colterol (Active Metabolite of this compound)
The following table summarizes the in vitro pharmacological data for colterol. This data is essential for designing experiments and interpreting results when using colterol as a reference compound.
| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |
| IC50 | β1-adrenoceptor | 645 nM | - | Radioligand Binding | |
| IC50 | β2-adrenoceptor | 147 nM | - | Radioligand Binding | |
| EC50 | β2-adrenoceptor | Not available in searched literature | - | cAMP Accumulation | - |
Note: The EC50 value for colterol in a functional cAMP assay was not available in the public literature reviewed. Researchers should determine this value experimentally in their specific assay system.
Signaling Pathway and Experimental Workflows
To effectively utilize this compound/colterol as a tool compound, it is crucial to understand the underlying signaling pathway and the experimental procedures involved.
Experimental Protocols
Competitive Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol describes how to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor using colterol as a reference competitor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-CGP12177 or other suitable β-adrenergic antagonist radioligand.
-
Unlabeled competitor: Colterol (as a reference) and test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and vials/plates.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare a homogenous suspension of cell membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). The optimal membrane concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
-
Compound Dilution: Prepare serial dilutions of the test compound and colterol in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Setup:
-
Total Binding: Add assay buffer, cell membranes, and radioligand.
-
Non-specific Binding (NSB): Add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol), cell membranes, and radioligand.
-
Competition Binding: Add diluted test compound or colterol, cell membranes, and radioligand.
-
The final assay volume is typically 100-250 µL.
-
-
Incubation: Incubate the plates at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol outlines a method to determine the potency (EC50) and efficacy of a test compound in stimulating cyclic AMP (cAMP) production via the β2-adrenergic receptor, using colterol as a reference agonist.
Materials:
-
A cell line stably or transiently expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium and supplements.
-
Stimulation Buffer: e.g., HBSS or serum-free medium.
-
Phosphodiesterase (PDE) inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test compounds and Colterol.
-
cAMP detection kit (e.g., HTRF®, ELISA, or other commercially available kits).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compound and colterol in stimulation buffer containing the PDE inhibitor.
-
Add the agonist dilutions to the respective wells of the cell plate. Include a vehicle control (buffer with PDE inhibitor only).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation. The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration following the kit manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Conclusion
This compound, through its active metabolite colterol, serves as a useful pharmacological tool for the study of β2-adrenergic receptor function. The provided protocols for radioligand binding and cAMP accumulation assays offer a framework for researchers to characterize the interaction of novel compounds with the β2-adrenergic receptor. By using colterol as a reference compound, researchers can accurately determine the affinity and functional activity of their test compounds, thereby advancing the understanding of β2-adrenergic pharmacology and aiding in the development of new therapeutics.
References
Application Notes and Protocols for Forced Degradation Studies of Bitolterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitolterol is a bronchodilator that acts as a prodrug, being hydrolyzed by esterases to its active metabolite, colterol.[1][2] Forced degradation studies are crucial in the development of drug substances like this compound to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3][4] This information is vital for developing stable formulations and establishing appropriate storage conditions.[3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high and low pH, elevated temperature, light, and oxidizing agents, to intentionally induce degradation. The goal is typically to achieve a degradation of 10-20% to ensure that analytical methods are capable of detecting and quantifying impurities.
This document provides a detailed protocol for conducting forced degradation studies on this compound, including methodologies for stress application and analysis of degradation products.
Data Presentation: Summary of Forced Degradation Studies of this compound
The following table summarizes the hypothetical results from the forced degradation studies of this compound under various stress conditions. The degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 18.5% | Colterol, p-Toluic Acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25.2% | Colterol, p-Toluic Acid |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | 12.8% | Oxidized derivatives |
| Thermal | Dry Heat | 72 hours | 80°C | 8.5% | Minor unidentified products |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | 5.1% | Photodegradation products |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.
Forced Degradation Procedures
For each stress condition, a control sample (this compound working solution without the stressor) should be prepared and stored under normal conditions.
-
Pipette 5 mL of the this compound working solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Keep the flask in a water bath maintained at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M sodium hydroxide (NaOH) and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Pipette 5 mL of the this compound working solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the flask in a water bath maintained at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M hydrochloric acid (HCl) and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Pipette 5 mL of the this compound working solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 48 hours, protected from light.
-
After incubation, dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Place the solid this compound powder in a petri dish and expose it to dry heat at 80°C in a hot air oven for 72 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a 100 µg/mL solution of the heat-stressed sample in the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Expose the this compound working solution (100 µg/mL) in a quartz cuvette to UV light at 254 nm in a photostability chamber for 48 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, filter the solution through a 0.45 µm syringe filter for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method should be used for the analysis of the stressed samples. The method should be capable of separating this compound from its degradation products. Chromatographic techniques like HPLC are commonly used for degradation analysis.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at an appropriate wavelength for this compound.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathways of this compound under stress conditions.
References
- 1. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Bitolterol in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Bitolterol during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a concern for in vitro assays?
This compound has a very low aqueous solubility, estimated to be around 0.00048 mg/mL[1]. This poor solubility can lead to several issues in aqueous-based in vitro assays, including:
-
Underestimation of potency: The actual concentration of the dissolved, active compound may be much lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Precipitation in assay media: The compound may precipitate out of solution when added to the aqueous assay buffer, leading to inconsistent and unreliable results.
-
Poor reproducibility: Difficulty in preparing consistent, homogenous solutions can result in high variability between experiments.
Q2: What are the primary strategies to improve this compound solubility for assays?
The main approaches to enhance the solubility of poorly soluble drugs like this compound for in vitro studies include[2][3][4]:
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), can be used to prepare a concentrated stock solution.
-
Incorporation of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions[5].
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, this must be compatible with the pH requirements of the assay.
Troubleshooting Guide
Issue 1: this compound precipitates when added to the aqueous assay buffer.
Cause: The final concentration of the organic co-solvent (e.g., DMSO) in the assay medium is not sufficient to maintain this compound in solution.
Solutions:
-
Optimize Co-solvent Concentration:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
When diluting into the aqueous assay buffer, ensure the final DMSO concentration is kept as low as possible, ideally below 0.5%, and for many cell lines, at or below 0.1%, to avoid solvent toxicity.
-
Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
-
-
Utilize Surfactants:
-
Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization. Be aware that higher concentrations can be cytotoxic in cell-based assays.
-
-
Employ Cyclodextrins:
-
Prepare a stock solution of a this compound-cyclodextrin complex. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Issue 2: Inconsistent results and poor reproducibility between experiments.
Cause: Incomplete dissolution of this compound in the stock solution or precipitation during serial dilutions.
Solutions:
-
Ensure Complete Dissolution of Stock Solution:
-
After dissolving this compound in a co-solvent, vortex the solution thoroughly.
-
Gentle warming and sonication can also aid in complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Fresh Dilutions:
-
Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid storing diluted aqueous solutions for extended periods as the compound may precipitate over time.
-
-
Pre-mix with Serum (for cell-based assays):
-
If your cell culture medium contains serum, you can try pre-mixing the this compound stock solution with a small volume of serum before diluting it into the full volume of the medium. The proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
-
Quantitative Data on Solubility Enhancement
| Solubilization Method | Typical Fold Increase in Solubility | Notes |
| Co-solvents (e.g., DMSO/water mixture) | Variable, depends on co-solvent concentration | Higher co-solvent concentration leads to higher solubility but also increases the risk of solvent toxicity in biological assays. |
| Surfactants (e.g., Polysorbate 80) | 10 to 100-fold | The increase in solubility is concentration-dependent and typically occurs above the critical micelle concentration (CMC) of the surfactant. |
| Cyclodextrins (e.g., HP-β-CD) | 10 to >1000-fold | The degree of solubility enhancement depends on the specific cyclodextrin and the drug, as well as the stoichiometry of the complex formed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 461.55 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.62 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for a Cell-Based Functional Assay (cAMP Accumulation)
This protocol provides a general workflow for evaluating the activity of this compound in a cell-based assay that measures cyclic AMP (cAMP) accumulation, a downstream signaling event of the β2-adrenergic receptor.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Isoproterenol)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white assay plates
Procedure:
-
Cell Preparation:
-
Seed the β2-adrenergic receptor-expressing cells into 384-well white plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Further dilute the this compound serial dilutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is at a non-toxic level (e.g., ≤ 0.1%).
-
-
Assay:
-
Remove the cell culture medium from the plates and add the assay buffer.
-
Add the diluted this compound and control compounds to the wells.
-
Incubate the plate for the time specified in the cAMP assay kit protocol (typically 15-30 minutes at room temperature or 37°C).
-
-
Detection:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Simplified signaling pathway of this compound.
References
Preventing Bitolterol degradation in analytical samples
Welcome to the technical support center for the analytical measurement of bitolterol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in analytical samples and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in analytical samples?
A1: this compound is a bronchodilator agent and an ester prodrug. In the body, and ex vivo in biological samples, it is rapidly hydrolyzed by esterase enzymes to its active metabolite, colterol.[1] This rapid degradation can lead to an underestimation of this compound concentrations and an overestimation of colterol if samples are not handled and stored correctly. Therefore, proper stabilization of analytical samples is critical for obtaining accurate pharmacokinetic data.
Q2: What is the primary degradation pathway for this compound in biological samples?
A2: The primary degradation pathway for this compound is enzymatic hydrolysis of its two ester linkages by esterases present in biological matrices, such as plasma, to form the active metabolite, colterol. This process can also be influenced by the pH and temperature of the sample.
Q3: What are the key pre-analytical factors that can affect this compound stability?
A3: Several pre-analytical factors can significantly impact the stability of this compound in biological samples. These include:
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical hydrolysis.
-
pH: The pH of the biological matrix can affect the rate of chemical hydrolysis of the ester bonds.
-
Sample Collection and Handling Time: Prolonged exposure of the sample to room temperature before processing and freezing allows for continued enzymatic activity.
-
Matrix Type: The concentration and activity of esterases can vary between different biological matrices (e.g., plasma, whole blood, urine).
Q4: How can I prevent the degradation of this compound in my samples?
A4: To prevent the degradation of this compound, a multi-pronged approach is recommended:
-
Low Temperature: Collect and process samples on ice and store them at ultra-low temperatures (e.g., -80°C).
-
pH Control: Adjusting the pH of the sample can help to minimize chemical hydrolysis.
-
Esterase Inhibitors: Add specific esterase inhibitors to the collection tubes to block enzymatic activity.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Concentration
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Collection and Processing | 1. Ensure blood collection tubes contain an appropriate esterase inhibitor (e.g., sodium fluoride or a specific inhibitor like bis(4-nitrophenyl) phosphate). 2. Immediately place collected samples on ice. 3. Process samples (e.g., centrifuge to obtain plasma) in a refrigerated centrifuge as soon as possible (ideally within 30 minutes of collection). 4. Freeze plasma or serum samples at -80°C immediately after processing. |
| Degradation during Storage | 1. Verify that samples have been consistently stored at -80°C. 2. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes after the initial processing if multiple analyses are anticipated. |
| Degradation during Sample Preparation for Analysis | 1. Keep samples on ice during the entire extraction procedure. 2. Minimize the time between thawing the sample and the final analytical injection. 3. Use a validated extraction method that is known to be suitable for ester prodrugs. |
| Instrumental Issues | 1. Confirm the sensitivity and calibration of the analytical instrument (e.g., HPLC-UV, LC-MS/MS). 2. Check for any leaks or blockages in the HPLC system. 3. Ensure the mobile phase composition is correct and properly degassed. |
Issue 2: High Variability in this compound Concentrations Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize the time between sample collection, processing, and freezing for all samples. 2. Ensure uniform mixing of the esterase inhibitor with the blood sample immediately after collection. |
| Incomplete Inhibition of Esterases | 1. Verify the concentration and effectiveness of the esterase inhibitor being used. 2. Consider screening different esterase inhibitors to find the most effective one for your specific matrix. |
| Sample Matrix Effects (LC-MS/MS) | 1. Evaluate for ion suppression or enhancement caused by the biological matrix or the esterase inhibitor. 2. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 3. Optimize the sample clean-up procedure to remove interfering substances. |
| Chromatographic Issues | 1. Check for peak splitting or tailing, which can affect integration and reproducibility. 2. Ensure the column is properly equilibrated before each injection. 3. Verify the injection volume is consistent. |
Issue 3: Interference from Colterol or Other Metabolites
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | 1. Optimize the HPLC mobile phase composition (e.g., pH, organic modifier ratio) to improve the resolution between this compound and colterol. 2. Consider using a different column with a different stationary phase chemistry. 3. Adjust the gradient profile in a gradient elution method. |
| Mass Spectrometry Interference (LC-MS/MS) | 1. If using LC-MS/MS, ensure that the selected precursor and product ion transitions for this compound and colterol are specific and do not have cross-talk. 2. Check for in-source fragmentation of this compound to colterol and optimize the source conditions to minimize this. |
Illustrative Stability Data
The following tables provide examples of how to present stability data for this compound in human plasma. These are for illustrative purposes and actual stability should be experimentally determined.
Table 1: Effect of Temperature on this compound Stability in Human Plasma (with Esterase Inhibitor)
| Storage Temperature | 0 hours | 2 hours | 4 hours | 8 hours | 24 hours |
| Room Temperature (~25°C) | 100% | 85% | 70% | 50% | 20% |
| Refrigerated (4°C) | 100% | 98% | 95% | 90% | 80% |
| Frozen (-20°C) | 100% | 100% | 99% | 99% | 98% |
| Ultra-Frozen (-80°C) | 100% | 100% | 100% | 100% | 100% |
Table 2: Effect of Esterase Inhibitors on this compound Stability in Human Plasma at Room Temperature
| Esterase Inhibitor | Concentration | % this compound Remaining after 4 hours |
| None | - | 70% |
| Sodium Fluoride | 10 mg/mL | 85% |
| Bis(4-nitrophenyl) phosphate (BNPP) | 1 mM | 95% |
| Phenylmethylsulfonyl fluoride (PMSF) | 1 mM | 92% |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
1. Materials:
-
Vacutainer tubes containing K2EDTA and an appropriate esterase inhibitor (e.g., Sodium Fluoride or pre-prepared with a specific inhibitor).
-
Pipettes and appropriate tips.
-
Centrifuge capable of refrigeration.
-
Cryovials for plasma storage.
-
Ice bath.
2. Procedure:
-
Pre-cool all collection tubes on ice before use.
-
Collect whole blood directly into the pre-chilled collection tubes containing the esterase inhibitor.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
Place the tube immediately in an ice bath.
-
Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to labeled cryovials.
-
Immediately store the plasma samples upright in a -80°C freezer until analysis.
Protocol 2: Representative HPLC Method for this compound and Colterol Quantification
Note: This is a representative method. The specific conditions should be optimized and validated in your laboratory.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm or a Mass Spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the HPLC system.
Visualizations
Caption: Enzymatic hydrolysis of this compound to its active metabolite, colterol.
Caption: Recommended workflow for this compound sample handling and analysis.
Caption: A logical troubleshooting workflow for inaccurate this compound results.
References
Technical Support Center: Troubleshooting Bitolterol In Vitro Assays
Welcome to the technical support center for bitolterol in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
This compound and its Active Metabolite
Question: My this compound treatment is showing no or low activity in my cell-based assay. What could be the reason?
Answer: This is a common issue and often relates to the fact that this compound is a prodrug. This compound itself is inactive and requires conversion to its active metabolite, colterol, by cellular esterases.[1]
Troubleshooting Steps:
-
Confirm Esterase Activity: Ensure your cell line expresses sufficient levels of esterases to activate this compound. You can perform an esterase activity assay to verify this. If esterase activity is low, consider using a different cell line or directly testing the active metabolite, colterol.
-
Incubation Time: The conversion of this compound to colterol is a time-dependent process. You may need to optimize your incubation time to allow for sufficient conversion.
-
Directly Test Colterol: As a positive control, test the active metabolite, colterol, in your assay to confirm that the downstream signaling pathway is functional in your cells.
Cell Culture and Experimental Conditions
Question: I am observing high variability in my results between experiments. What are the potential sources of this variability?
Answer: Variability in in vitro assays can arise from several factors related to cell culture and experimental setup.
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number for your experiments. High passage numbers can lead to changes in cell morphology, growth rates, and receptor expression, affecting reproducibility.[2][3][4]
-
Serum Effects: Components in serum can interfere with beta-2 adrenergic receptor signaling.[5] Consider serum-starving your cells for a defined period before the experiment or using a serum-free medium to reduce this variability.
-
Cell Health and Confluency: Ensure your cells are healthy and at a consistent confluency for each experiment. Over-confluent or unhealthy cells will respond differently to stimuli.
-
Contamination: Regularly check your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination, as this can significantly impact results.
Question: My airway smooth muscle cells are not behaving as expected (e.g., poor growth, detachment). What should I do?
Answer: Proper handling and culture of primary cells like human airway smooth muscle cells (HASMCs) are critical for reliable experimental outcomes.
Troubleshooting Steps:
-
Review Isolation and Culture Protocol: Ensure you are following a validated protocol for the isolation and culture of HASMCs.
-
Aseptic Technique: Maintain strict aseptic techniques to prevent contamination.
-
Media and Supplements: Use the recommended media and supplements for your specific cell type.
-
Trypsinization: Avoid over-trypsinization during subculturing, as this can damage the cells.
Assay-Specific Issues (e.g., cAMP Assays)
Question: I am performing a cAMP assay and my signal-to-noise ratio is low. How can I improve it?
Answer: A low signal-to-noise ratio in a cAMP assay can make it difficult to detect a response.
Troubleshooting Steps:
-
Optimize Cell Number: Titrate the number of cells per well to find the optimal density that gives a robust signal without being excessive.
-
Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal.
-
Stimulation Time: Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production in your specific cell line.
-
Agonist Concentration: Ensure you are using an appropriate concentration range for your agonist to generate a full dose-response curve.
Question: I am observing a decrease in the maximal response to this compound with repeated or prolonged exposure. What is happening?
Answer: This phenomenon is likely due to receptor desensitization or downregulation, a common feature of G protein-coupled receptors (GPCRs) like the beta-2 adrenergic receptor.
Troubleshooting Steps:
-
Limit Pre-incubation Times: Minimize the exposure of cells to the agonist before measurement.
-
Washout Steps: If your experimental design allows, include washout steps to remove the agonist and allow for receptor resensitization.
-
Use GRK Inhibitors: In some research applications, inhibitors of G protein-coupled receptor kinases (GRKs) can be used to prevent receptor phosphorylation and subsequent desensitization.
Quantitative Data Summary
The following tables summarize comparative data for this compound and other beta-2 adrenergic agonists. Note that absolute values can vary depending on the specific cell line, assay format, and experimental conditions.
Table 1: Comparative Potency of Beta-2 Adrenergic Agonists in Human Airway Smooth Muscle Cells (cAMP Assay)
| Compound | Agonist Type | Relative Potency (EC50) |
| Isoprenaline | Full Agonist | ~0.08 µM |
| Salbutamol | Partial Agonist | ~0.6 µM |
| Terbutaline | Partial Agonist | ~2.3 µM |
| Salmeterol | Partial Agonist | ~0.0012 µM |
| This compound | Prodrug (active as Colterol) | Variable, depends on esterase activity |
| Colterol | Active Metabolite | Potency expected to be in a similar range to other beta-2 agonists |
Table 2: Comparison of Onset and Duration of Action of Inhaled Beta-2 Agonists (Clinical Data)
| Drug | Onset of Action | Duration of Action |
| Albuterol | ~5 minutes | 4-6 hours |
| This compound | ~5 minutes | Up to 8 hours |
Experimental Protocols
Protocol 1: General cAMP Assay for Beta-2 Adrenergic Receptor Activation (HTRF-based)
This protocol provides a general workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. Always refer to the specific manufacturer's instructions for your assay kit.
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
On the day of the assay, detach the cells (if adherent) and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Adjust the cell density to the optimized concentration.
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
-
Compound Addition:
-
Add this compound, colterol (as a positive control), or other beta-2 agonists at various concentrations to the wells.
-
For antagonist screening, pre-incubate with the antagonist before adding the agonist.
-
-
Stimulation:
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Protocol 2: Esterase Activity Assay using Fluorescein Diacetate (FDA)
This protocol can be used to determine the general esterase activity in your cell line.
-
Reagent Preparation:
-
Prepare a stock solution of Fluorescein Diacetate (FDA) in acetone (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Cell Preparation:
-
Prepare a cell lysate from your cell line of interest.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add a known amount of cell lysate to a 96-well black plate.
-
Add the FDA working solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the hydrolysis of FDA by esterases, releasing fluorescein.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Assays.
References
- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. revvity.com [revvity.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Serum from pregnant donors induces human beta cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bitolterol Dosage for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Bitolterol dosage for in vivo animal studies. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of the short-acting β₂-adrenergic receptor agonist, colterol.[1] It is designed to relieve bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] As a prodrug, this compound is inactive until it is hydrolyzed by esterases, which are highly concentrated in the lungs, to its active form, colterol.[1] Colterol then stimulates β₂-adrenergic receptors on bronchial smooth muscle, leading to muscle relaxation and bronchodilation.[1]
Q2: What are the key considerations for selecting a starting dose for this compound in an animal model of asthma?
Q3: What are the expected adverse effects of this compound in animal studies?
A3: As a β₂-adrenergic agonist, this compound can be expected to produce side effects similar to other drugs in its class. These may include tremors, nervousness, and cardiovascular effects such as tachycardia and palpitations. In preclinical studies, it is crucial to monitor for these effects, especially at higher doses. Combining this compound with other drugs, such as theophylline, should be done with caution as it may increase the risk of cardiotoxicity.
Q4: How should this compound be prepared for in vivo administration?
A4: For inhalation studies, this compound mesylate can be prepared as a solution for nebulization. The stability of the solution in physiological buffers should be confirmed before administration. For other routes of administration, the solubility and stability of this compound in the chosen vehicle must be determined.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No significant bronchodilation) | Inadequate Dose: The administered dose of this compound may be too low to elicit a therapeutic response. | - Perform a dose-response study to determine the optimal effective dose (ED₅₀). Start with a low dose and gradually increase it while monitoring for both efficacy and adverse effects. |
| Inefficient Drug Delivery: For inhaled administration, the method of delivery (e.g., nebulizer, intratracheal instillation) may not be effectively delivering the drug to the lungs. | - Ensure the aerosol particle size is appropriate for the animal model (typically 1-5 µm for rodents).- Verify the proper functioning and calibration of the delivery device.- Consider alternative delivery methods if consistent issues persist. | |
| Rapid Metabolism: this compound is a prodrug that is converted to the active metabolite, colterol. Rapid metabolism and clearance of colterol could limit its efficacy. | - While specific animal pharmacokinetic data for colterol is limited, consider that the half-life of other β₂-agonists like formoterol is around 1.4 hours in rats. Shorter dosing intervals may be necessary.- Measure plasma levels of colterol if analytical methods are available. | |
| High Variability in Response | Inconsistent Drug Administration: Variations in the administered dose or the technique of administration can lead to variable responses between animals. | - Standardize the administration protocol and ensure all personnel are trained on the same technique.- For inhalation studies, ensure consistent placement of the animal in the exposure chamber. |
| Animal-to-Animal Biological Variation: Individual differences in metabolism, receptor density, or disease severity can contribute to variability. | - Increase the number of animals per group to improve statistical power.- Ensure the animal model of bronchoconstriction is well-characterized and consistent. | |
| Adverse Effects Observed (e.g., tremors, tachycardia) | Dose is Too High: The observed adverse effects are likely due to systemic exposure to the active metabolite, colterol, and stimulation of β₂-receptors outside the lungs. | - Reduce the dose of this compound.- If using inhalation, optimize the delivery to target the lungs and minimize systemic absorption. |
| Paradoxical Bronchoconstriction | Formulation Excipients: Although rare, some components of the drug formulation can trigger airway hyperresponsiveness in sensitive individuals. | - If possible, prepare a simplified formulation of this compound in a well-tolerated vehicle like saline.- Consider using an anticholinergic agent as a rescue medication if paradoxical bronchoconstriction is suspected. |
Quantitative Data Summary
Table 1: Reported LD₅₀ of this compound in Rats
| Route of Administration | LD₅₀ (mg/kg) |
| Intravenous | 56 |
Data from a single study and should be interpreted with caution.
Table 2: Human Clinical Dosage of Nebulized this compound Mesylate Solution
| Dose Range | Observation |
| 0.5 mg - 3.0 mg | Dose-dependent bronchodilation observed. Doses above 1.0 mg did not show a significant increase in efficacy but were associated with a higher incidence of adverse effects. |
Experimental Protocols
Protocol 1: Evaluation of Bronchodilator Activity in a Guinea Pig Model of Bronchoconstriction
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
1. Animal Model:
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Male Dunkin-Hartley guinea pigs (300-400g).
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Acclimatize animals for at least one week before the experiment.
2. Induction of Bronchoconstriction:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane).
-
Administer a bronchoconstricting agent such as histamine or methacholine intravenously or via inhalation to induce a stable and submaximal increase in airway resistance.
3. This compound Administration:
-
Prepare a stock solution of this compound mesylate in sterile saline.
-
Administer this compound via the desired route (e.g., intratracheal instillation, inhalation via a nebulizer connected to the tracheal cannula).
-
Administer a range of doses to construct a dose-response curve.
4. Measurement of Bronchodilator Effect:
-
Continuously measure airway resistance and dynamic lung compliance using a pulmonary function recording system.
-
The bronchodilator effect is quantified as the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance.
5. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for each dose group.
-
Determine the effective dose 50 (ED₅₀) of this compound.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for Dose Optimization.
Caption: Troubleshooting Inconsistent Results.
References
- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response study of nebulized this compound mesylate solution in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental artifacts in Bitolterol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential experimental artifacts when working with Bitolterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a short-acting β2-adrenergic receptor agonist that was formerly used for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, colterol.[2][3][4] The active metabolite, colterol, then binds to and activates β2-adrenergic receptors, primarily in the smooth muscle of the airways.[3] This activation leads to the relaxation of these muscles, resulting in bronchodilation.
Q2: Why is the prodrug nature of this compound a critical consideration in experimental design?
A2: this compound itself is biologically inactive and requires hydrolysis by esterase enzymes to be converted to its active form, colterol. This is a crucial point for in vitro studies. If the experimental system (e.g., cell line, isolated tissue) lacks sufficient esterase activity, this compound will not be efficiently converted to colterol, leading to an underestimation of its efficacy or potency. Researchers should either use the active metabolite, colterol, directly or ensure their experimental system possesses adequate esterase activity.
Q3: What is the active metabolite of this compound, and what are its key pharmacological properties?
A3: The active metabolite of this compound is colterol. Colterol is a catecholamine and a potent β2-adrenergic receptor agonist. It exhibits a higher affinity for β2-adrenoceptors (found in the lungs) than β1-adrenoceptors (found in the heart).
Q4: Are there known stability issues with this compound or its active metabolite, colterol?
A4: As a catecholamine, colterol is susceptible to oxidation, especially in solution and when exposed to light, air, or changes in pH. This degradation can lead to a loss of activity. Therefore, it is essential to use freshly prepared solutions of colterol and to take precautions to minimize its degradation, such as using antioxidants in the buffer and protecting solutions from light. This compound, as an ester, can be susceptible to hydrolysis, and its stability in solution will depend on the pH and temperature.
Q5: What are the expected downstream signaling events following β2-adrenergic receptor activation by colterol?
A5: Activation of the β2-adrenergic receptor by colterol stimulates the Gs alpha subunit of its coupled G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Troubleshooting Guides
Issue 1: Low or No Agonist Activity of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Insufficient Esterase Activity: The cell line or tissue preparation lacks the necessary esterase enzymes to convert this compound to its active form, colterol. | 1. Use the active metabolite: The most straightforward solution is to use colterol directly in the assay. 2. Supplement with esterases: Add purified esterases (e.g., porcine liver esterase) to the assay medium. The concentration and incubation time will need to be optimized. 3. Choose an appropriate cell line: Select a cell line known to have high endogenous esterase activity. |
| Degradation of this compound: The prodrug may have degraded in solution before being added to the assay. | 1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. 2. Check storage conditions: Ensure this compound is stored as a dry powder under appropriate conditions (cool, dark, and dry). |
| Incorrect Assay Conditions: The pH or temperature of the assay buffer may not be optimal for esterase activity. | 1. Optimize pH: Most esterases have an optimal pH range of 7.0-8.0. Ensure your assay buffer is within this range. 2. Optimize temperature: Esterase activity is temperature-dependent. Most assays are performed at 37°C. |
Issue 2: High Variability in Experimental Results with Colterol
| Possible Cause | Troubleshooting Step |
| Degradation of Colterol: As a catecholamine, colterol is prone to oxidation. | 1. Use fresh solutions: Prepare colterol solutions immediately before each experiment. 2. Include antioxidants: Add an antioxidant like ascorbic acid (e.g., 100 µM) to the assay buffer to prevent oxidation. 3. Protect from light: Store colterol stock solutions and conduct experiments in low-light conditions. |
| Receptor Desensitization: Prolonged or high-concentration exposure to colterol can lead to desensitization and internalization of β2-adrenergic receptors. | 1. Minimize incubation time: Use the shortest incubation time necessary to observe a stable response. 2. Use appropriate concentrations: Avoid using excessively high concentrations of colterol that could rapidly induce desensitization. Perform dose-response curves to determine the optimal concentration range. |
| Non-specific Binding: At high concentrations, colterol may bind to other adrenergic receptor subtypes or other targets. | 1. Use a selective antagonist: Include a β2-selective antagonist (e.g., ICI 118,551) in control wells to confirm that the observed effect is mediated by the β2-adrenergic receptor. 2. Perform competition binding assays: Determine the affinity of colterol for other receptor subtypes to assess its selectivity. |
Data Presentation
Table 1: Pharmacological Properties of Colterol (Active Metabolite of this compound)
| Parameter | Value | Receptor Subtype | Species/Tissue | Reference |
| IC₅₀ (Binding Affinity) | 147 nM | β2-adrenoceptor | Lung | |
| 645 nM | β1-adrenoceptor | Heart |
Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the binding of a radioligand. A lower IC₅₀ indicates a higher binding affinity.
Experimental Protocols & Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: Signaling pathway of this compound activation and subsequent β2-adrenergic receptor stimulation.
Experimental Workflow: Troubleshooting Low Agonist Activity
Caption: A logical workflow for troubleshooting low or absent agonist activity of this compound in in vitro experiments.
Detailed Experimental Protocol: Airway Smooth Muscle Relaxation Assay
Objective: To assess the relaxant effect of colterol on pre-contracted airway smooth muscle.
Materials:
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Isolated tracheal rings from a suitable animal model (e.g., guinea pig, mouse).
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Organ bath system with force transducer.
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Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂ / 5% CO₂.
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Contractile agent (e.g., acetylcholine, histamine, carbachol).
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Colterol hydrochloride.
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Data acquisition system.
Methodology:
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Tissue Preparation:
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Isolate the trachea and carefully dissect it into rings (2-3 mm in width).
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Suspend each ring in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
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Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.
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-
Contraction:
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Induce a stable contraction of the tracheal rings by adding a contractile agent (e.g., 1 µM carbachol) to the organ bath.
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Wait for the contraction to reach a stable plateau.
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-
Relaxation:
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Once a stable contraction is achieved, add cumulative concentrations of colterol to the organ bath in a stepwise manner (e.g., 1 nM to 10 µM).
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Allow the tissue to reach a stable response at each concentration before adding the next.
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-
Data Analysis:
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Record the changes in tension at each concentration of colterol.
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Express the relaxation as a percentage of the maximal contraction induced by the contractile agent.
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Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of colterol that produces 50% of the maximal relaxation).
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Expected Outcome: Colterol should induce a concentration-dependent relaxation of the pre-contracted tracheal rings.
Detailed Experimental Protocol: cAMP Accumulation Assay
Objective: To measure the ability of colterol to stimulate cAMP production in cells expressing β2-adrenergic receptors.
Materials:
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Cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO).
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Cell culture medium and supplements.
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Colterol hydrochloride.
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Forskolin (positive control, directly activates adenylyl cyclase).
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cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
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Plate reader compatible with the chosen assay kit.
Methodology:
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Cell Culture:
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Culture the cells to an appropriate confluency in a multi-well plate (e.g., 96-well).
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-
Assay Procedure:
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Wash the cells with a serum-free medium or assay buffer.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
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Add varying concentrations of colterol (e.g., 1 pM to 10 µM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM forskolin).
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
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Lyse the cells according to the cAMP assay kit protocol.
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Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
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Generate a standard curve using the cAMP standards provided in the kit.
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Calculate the concentration of cAMP in each sample based on the standard curve.
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Plot the concentration-response curve for colterol and determine the EC₅₀ value.
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Expected Outcome: Colterol should stimulate a dose-dependent increase in intracellular cAMP levels.
References
- 1. Colterol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bitolterol Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bitolterol chemical synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during the two main stages of this compound synthesis: the esterification of the catechol intermediate and the subsequent reduction of the ketone.
Stage 1: Esterification of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone with 4-methylbenzoyl chloride
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Problem: Low yield of the diester intermediate, 4-(2-(tert-butylamino)-1-oxoethyl)-1,2-phenylene bis(4-methylbenzoate).
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Question 1: What are the potential causes for the low yield in the esterification step?
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Answer: Several factors can contribute to a low yield in this step. These include:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
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Side reactions: The presence of moisture can lead to the hydrolysis of the 4-methylbenzoyl chloride, reducing the amount of acylating agent available. Additionally, competitive acylation of the secondary amine is a possible side reaction.
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Purity of reactants: Impurities in the starting materials, particularly the catecholamine intermediate or the 4-methylbenzoyl chloride, can interfere with the reaction.
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Suboptimal stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion of the starting material.
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-
-
Question 2: How can I minimize side reactions during esterification?
-
Answer: To minimize side reactions, it is crucial to work under anhydrous (dry) conditions. This can be achieved by using oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon). The order of addition of reagents can also be important. It is often preferable to add the 4-methylbenzoyl chloride slowly to a cooled solution of the catecholamine and a non-nucleophilic base.
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-
Question 3: What reaction conditions should I consider optimizing for the esterification?
-
Answer: Key parameters to optimize include:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
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Base: A non-nucleophilic base, such as triethylamine or pyridine, is necessary to neutralize the HCl generated during the reaction. The amount and type of base can impact the reaction rate and selectivity.
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Temperature: The reaction is often carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature.
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Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time.
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Stage 2: Reduction of 4-(2-(tert-butylamino)-1-oxoethyl)-1,2-phenylene bis(4-methylbenzoate) to this compound
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Problem: Low yield of the final product, this compound.
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Question 1: What are the common issues encountered during the reduction of the ketone?
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Answer: The primary challenges in this step are achieving complete reduction of the ketone to a secondary alcohol and avoiding over-reduction or side reactions. Incomplete reduction will result in a mixture of starting material and product, complicating purification and lowering the yield.
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-
Question 2: Which reducing agents are suitable for this transformation, and what are their advantages and disadvantages?
-
Answer: A common and effective reducing agent for this type of transformation is sodium borohydride (NaBH₄). It is a relatively mild and selective reducing agent that will reduce the ketone without affecting the ester groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely also reduce the ester groups and are therefore not suitable for this specific step.
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-
Question 3: How can I optimize the reduction step to improve the yield of this compound?
-
Answer: To optimize the reduction, consider the following:
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Solvent: Protic solvents such as methanol or ethanol are typically used with sodium borohydride.
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Temperature: The reaction is often performed at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate.
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Stoichiometry of the reducing agent: Using a slight excess of the reducing agent can help ensure the complete conversion of the starting material. However, a large excess should be avoided as it can complicate the work-up procedure.
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Work-up procedure: Careful quenching of the excess reducing agent (e.g., with acetone or dilute acid) and proper extraction are crucial for isolating the product in high purity and yield.
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-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the overall synthetic strategy for this compound?
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Answer: The synthesis of this compound is generally a two-step process. The first step is the diesterification of the two phenolic hydroxyl groups of a catecholamine precursor, 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, with 4-methylbenzoyl chloride. The second step involves the selective reduction of the ketone functional group in the resulting intermediate to a secondary alcohol to yield this compound.
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-
Question 2: Why is this compound synthesized as a prodrug?
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Answer: this compound is a prodrug of Colterol. The ester groups in this compound increase its lipophilicity, which enhances its absorption and duration of action. In the body, esterase enzymes cleave the ester groups to release the active drug, Colterol.
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-
Question 3: What are some common analytical techniques to monitor the progress of the synthesis and characterize the final product?
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Answer: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of the reactions. The final product, this compound, can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
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Quantitative Data Summary
Due to the proprietary nature of pharmaceutical synthesis and the limited availability of detailed public data, the following table provides typical ranges for reaction conditions that may serve as a starting point for optimization. Actual optimal conditions may vary.
| Parameter | Stage 1: Esterification | Stage 2: Reduction |
| Reactant Ratio | Catecholamine: 1 eq. | Ketone Intermediate: 1 eq. |
| 4-Methylbenzoyl Chloride: 2.0 - 2.5 eq. | Sodium Borohydride: 1.0 - 1.5 eq. | |
| Base (e.g., Triethylamine): 2.0 - 3.0 eq. | ||
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
Experimental Protocols
The following are generalized experimental methodologies for the key steps in this compound synthesis. Note: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Always consult primary literature for detailed procedures where available.
Protocol 1: Synthesis of 4-(2-(tert-butylamino)-1-oxoethyl)-1,2-phenylene bis(4-methylbenzoate)
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Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone (1.0 eq.) in anhydrous dichloromethane (DCM).
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Addition of Base: Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (2.2 eq.).
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Acylation: Slowly add a solution of 4-methylbenzoyl chloride (2.1 eq.) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
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Preparation: Dissolve the 4-(2-(tert-butylamino)-1-oxoethyl)-1,2-phenylene bis(4-methylbenzoate) intermediate (1.0 eq.) in methanol.
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Reduction: Cool the solution to 0 °C and add sodium borohydride (1.2 eq.) portion-wise.
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Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
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Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Stabilizing Bitolterol Formulations for Laboratory Use
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and stabilizing Bitolterol formulations for laboratory experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prodrug, meaning it is administered in an inactive form and then converted to its active metabolite, colterol, within the body.[1][2] Colterol is a catecholamine, a class of compounds containing a catechol group (a benzene ring with two adjacent hydroxyl groups).[3] This catechol structure is highly susceptible to oxidation, which can lead to degradation of the active compound, loss of potency, and the formation of unknown impurities.[1] Therefore, maintaining the stability of this compound formulations in the laboratory is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary degradation pathways for this compound?
The degradation of this compound typically occurs in two main steps:
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Hydrolysis: The ester groups of the this compound prodrug are hydrolyzed, releasing the active molecule, colterol.[1] This process can be influenced by pH.
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Oxidation: The catechol moiety of the active metabolite, colterol, is oxidized. This reaction is often catalyzed by factors such as light, elevated temperature, oxygen, and the presence of metal ions. Oxidation leads to the formation of colored degradation products, indicating a loss of the active compound.
Q3: What are the optimal storage conditions for this compound stock solutions?
To minimize degradation, this compound solutions should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8°C) or freezing (≤ -20°C) is recommended. For catecholamines, storage at -75°C can provide excellent stability.
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Maintained at an acidic pH: An acidic pH (typically between 3.0 and 4.5) significantly slows the rate of oxidation.
-
Blanketed with an inert gas: Purging the headspace of the storage container with nitrogen or argon can displace oxygen and prevent oxidation.
Q4: Which antioxidants can be used to stabilize this compound solutions?
Antioxidants are crucial for preventing the oxidative degradation of the active colterol molecule. Common and effective antioxidants for catecholamine-containing solutions include:
-
Ascorbic Acid (Vitamin C): A highly effective antioxidant for catecholamines.
-
Sodium Metabisulfite or Sodium Bisulfite: Frequently used in commercial catecholamine formulations to retard color formation and degradation.
The choice and concentration of the antioxidant may need to be optimized for your specific experimental conditions.
Troubleshooting Guide
Problem 1: My this compound solution has changed color (e.g., turned pink, red, or brown).
-
Cause: This is a classic sign of oxidative degradation. The catechol group of the active metabolite, colterol, has likely oxidized to form colored quinone-type compounds. This process is accelerated by exposure to light, oxygen, or a non-acidic pH.
-
Solution:
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Discard the discolored solution, as it no longer contains the accurate concentration of the active compound.
-
Prepare a fresh solution using deoxygenated solvent (e.g., by sparging with nitrogen).
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Ensure the pH of the solution is in the acidic range (pH 3.0-4.5).
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Add an appropriate antioxidant, such as ascorbic acid or sodium metabisulfite, during preparation.
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Store the new solution protected from light and at a low temperature.
-
Problem 2: I see unexpected peaks in my HPLC chromatogram.
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Cause: These peaks likely represent degradation products. Early-eluting peaks could be more polar compounds resulting from hydrolysis, while other peaks may correspond to various oxidation products.
-
Solution:
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Confirm Degradation: Run a forced degradation study on a sample of your this compound standard (see Experimental Protocols section) to intentionally generate degradation products. This will help you identify the retention times of the degradants.
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Optimize Formulation: If degradation is confirmed, review your formulation and storage procedures. Implement the stabilization strategies outlined in the FAQs, such as pH adjustment and the addition of antioxidants.
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Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can fully separate the intact this compound peak from all potential degradation peaks.
-
Problem 3: I am observing a loss of potency or inconsistent results in my bioassays.
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Cause: This is often a direct consequence of this compound degradation. If the active compound is degrading, its effective concentration in your experiments will be lower than expected, leading to variability.
-
Solution:
-
Check for Degradation: Visually inspect your stock solution for any color change. Analyze an aliquot of your solution by HPLC to quantify the amount of remaining this compound.
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Prepare Fresh Solutions: Always use freshly prepared or properly stored solutions for your experiments. Avoid using stock solutions that are old or have been stored improperly.
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Implement Strict Controls: Follow the preparation and storage protocols outlined in this guide meticulously to ensure the stability and integrity of your this compound formulations.
-
Data Presentation
The stability of catecholamines is highly dependent on pH and the presence of antioxidants. The following tables provide illustrative data based on studies of isoproterenol and dopamine, which are structurally related to this compound's active metabolite, colterol.
Table 1: Illustrative Effect of pH on Catecholamine Stability (Data adapted from studies on Isoproterenol HCl)
| pH | Storage Conditions | Observation After 3 Days | Stability Assessment |
| 3.5 | 40°C / 75% RH | Clear, colorless solution | Optimal Stability |
| 4.0 | 40°C / 75% RH | Clear, colorless solution | Optimal Stability |
| 4.5 | 40°C / 75% RH | Slight discoloration | Borderline Stability |
| 5.0 | 40°C / 75% RH | Significant discoloration | Heavy Degradation |
| 5.5 | 40°C / 75% RH | Brown solution | Heavy Degradation |
Table 2: Illustrative Effect of Antioxidant on Catecholamine Stability at Room Temperature (25°C) (Data adapted from studies on Dopamine)
| Antioxidant (Ascorbic Acid) | % Dopamine Remaining (Day 1) | % Dopamine Remaining (Day 6) |
| 0 µg/mL | ~10% | ~5% |
| 40 µg/mL | >90% | >64% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM Example)
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Solvent Preparation: Use HPLC-grade water or an appropriate buffer. Deoxygenate the solvent by sparging with high-purity nitrogen or argon gas for at least 15 minutes.
-
pH Adjustment: Adjust the pH of the solvent to 3.5 using a suitable acid (e.g., 0.1 M HCl).
-
Antioxidant Addition: Add an antioxidant. For example, prepare a stock solution of ascorbic acid and add it to the pH-adjusted solvent to a final concentration of 0.1% w/v.
-
Weighing this compound: Accurately weigh the required amount of this compound mesylate powder.
-
Dissolution: Add the this compound powder to the prepared solvent and vortex or sonicate until fully dissolved.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Purge the headspace of the vial with nitrogen before sealing. Store at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis (This is an example method; parameters should be optimized for your specific system and requirements.)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 279 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standards of this compound and a blank solution (mobile phase).
-
Inject the blank, standards, and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
In degraded samples, look for additional peaks, which are likely degradation products. The intact this compound peak area should decrease as degradation proceeds.
-
Protocol 3: Forced Degradation Study
To understand potential degradation pathways and confirm the specificity of your analytical method, perform a forced degradation study. Expose separate aliquots of a this compound solution (~1 mg/mL) to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 30 minutes.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC to observe the degradation profile.
Visualizations
References
Technical Support Center: Chromatographic Analysis of Bitolterol and its Impurities
Welcome to the technical support center for the chromatographic analysis of Bitolterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of this compound and its impurities during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor resolution between this compound and its impurities in reverse-phase HPLC?
A1: Poor resolution in the analysis of this compound and its impurities is often attributed to several factors. These can include an inappropriate mobile phase composition (e.g., incorrect pH or organic modifier ratio), a suboptimal column (e.g., aged column, inappropriate stationary phase), or inadequate method parameters (e.g., flow rate, temperature). Specifically for this compound, which is a prodrug of colterol, ensuring the separation from its active metabolite and other related substances is critical.
Q2: How can I improve the separation of this compound from its key impurities like Colterol?
A2: To enhance the separation, you can try the following:
-
Adjusting Mobile Phase pH: this compound and its impurities have ionizable groups. Modifying the pH of the mobile phase can alter their retention times and improve selectivity.
-
Optimizing Organic Modifier Concentration: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact the resolution. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can increase retention and improve separation of closely eluting peaks.
-
Changing the Stationary Phase: If resolution is still not optimal, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column instead of a C18) or a column with a smaller particle size for higher efficiency.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: this compound, being an ester, is susceptible to hydrolysis under both acidic and basic conditions, which would yield colterol and p-toluic acid. Oxidation of the catechol moiety is another likely degradation pathway, potentially leading to the formation of corresponding quinone-type structures. Photolytic and thermal stress may also induce degradation, leading to a variety of other related substances. Forced degradation studies are essential to identify these potential degradants and ensure the stability-indicating nature of the analytical method.[1][2]
Q4: My peak shape for this compound is poor (e.g., tailing or fronting). What should I do?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Peak tailing can occur due to interactions between the basic nitrogen in this compound and residual silanols on the silica-based column. Using a well-end-capped column or adding a competing base like triethylamine (at a low concentration, e.g., 0.1%) to the mobile phase can mitigate this.
-
Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase to avoid peak distortion.
Troubleshooting Guide: Enhancing Resolution
This guide provides a systematic approach to troubleshooting common resolution issues encountered during the chromatographic analysis of this compound.
Issue: Co-elution or Poor Resolution of this compound and a Key Impurity
Logical Troubleshooting Workflow
References
Controlling the rate of Bitolterol hydrolysis to colterol in experiments
Welcome to the technical support center for controlling the rate of Bitolterol hydrolysis to Colterol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound hydrolysis?
A1: this compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active.[1] The activation process is hydrolysis, where the two ester groups on the this compound molecule are cleaved, releasing the active β2-adrenergic agonist, colterol.[2][3]
Q2: What are the primary mechanisms that drive this compound hydrolysis?
A2: There are two primary mechanisms:
-
Enzymatic Hydrolysis: In biological systems, this is the main pathway. Esterase enzymes, which are found in high concentrations in tissues like the lung, catalyze the cleavage of the ester bonds.[3][4]
-
Chemical Hydrolysis: This is a non-enzymatic process that can occur in aqueous solutions. The rate of chemical hydrolysis is highly dependent on the pH, temperature, and buffer composition of the solution.
Q3: Which experimental factors have the most significant impact on the hydrolysis rate?
A3: The most critical factors to control in an experimental setting are:
-
pH: Ester hydrolysis is subject to acid-base catalysis. The rate is generally fastest under basic conditions and slowest in a slightly acidic to neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Enzyme Concentration: When conducting enzymatic hydrolysis, the concentration and activity of the esterase used will directly correlate with the reaction rate.
-
Buffer Composition: Certain buffer species can participate in general acid-base catalysis, potentially affecting the hydrolysis rate.
Q4: How can I monitor the rate of hydrolysis in my experiment?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate and quantify the concentrations of both this compound and the newly formed colterol over time. UV-Vis spectrophotometry can also be used if the UV spectra of this compound and colterol are sufficiently different.
Q5: Why am I observing inconsistent hydrolysis rates between experimental batches?
A5: Inconsistency often stems from minor variations in experimental conditions. Key areas to check for are:
-
pH Drift: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Temperature Fluctuations: Use a precisely controlled incubator or water bath.
-
Enzyme Activity: If using enzymes, their activity can degrade over time, especially with improper storage. Use a fresh aliquot or qualify the activity of your enzyme stock.
-
Reagent Purity: Impurities in this compound or other reagents could inhibit or catalyze the reaction.
Troubleshooting Guide
Problem: Hydrolysis is occurring too rapidly
-
Question: My this compound is degrading almost immediately in my aqueous solution, even before I add any enzymes. How can I slow it down?
-
Answer: This indicates rapid chemical hydrolysis.
-
Check the pH: You are likely working in a basic (alkaline) solution. Lower the pH of your buffer to a range between 4.0 and 6.5.
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., move from 37°C to 25°C or 4°C).
-
Choose a Non-Catalytic Buffer: Switch to a buffer system known to be non-catalytic for hydrolysis, such as a phosphate or citrate buffer, and avoid buffers that might participate in the reaction.
-
Problem: Hydrolysis is too slow or absent
-
Question: I have added a commercial esterase to my this compound solution, but the conversion to colterol is negligible after several hours. What is the issue?
-
Answer: This points to an issue with the enzymatic reaction.
-
Verify Enzyme Activity: The enzyme may be inactive due to improper storage or age. Test its activity with a standard substrate to confirm it is functional.
-
Optimize Reaction Conditions: Ensure the pH and temperature of your buffer are optimal for the specific esterase you are using. This information is typically provided by the enzyme manufacturer.
-
Check for Inhibitors: Your solution may contain an unknown inhibitor. Ensure all glassware is thoroughly cleaned and that other components in your formulation (e.g., stabilizers, excipients) are not known esterase inhibitors.
-
Increase Enzyme Concentration: If the enzyme is active and conditions are optimal, the concentration may be too low. Try increasing the enzyme concentration to achieve the desired reaction rate.
-
Data Presentation
The following tables present example data from hydrolysis experiments to illustrate how key factors influence the reaction.
Table 1: Effect of pH and Temperature on the Chemical Hydrolysis Rate of this compound
| Temperature (°C) | pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 25 | 5.0 | 0.0015 | 462.1 |
| 25 | 7.4 | 0.021 | 33.0 |
| 25 | 9.0 | 0.150 | 4.6 |
| 37 | 7.4 | 0.045 | 15.4 |
Table 2: Kinetic Parameters for Porcine Liver Esterase (PLE) Mediated this compound Hydrolysis at pH 7.4, 37°C
| Enzyme Concentration (U/mL) | Vmax (µM/min) | Km (µM) |
| 0.1 | 5.2 | 155 |
| 0.2 | 10.5 | 158 |
| 0.5 | 25.8 | 153 |
Experimental Protocols
Protocol 1: Characterizing the pH-Dependent Chemical Hydrolysis of this compound
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10) at a consistent ionic strength.
-
Stock Solution: Prepare a concentrated stock solution of this compound mesylate in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Setup: In temperature-controlled vials (e.g., in a 37°C water bath), add buffer of a specific pH.
-
Initiate Reaction: Spike the buffer with a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with a quenching solution (e.g., a cold, acidic solution) to stop the hydrolysis.
-
Analysis: Analyze the samples by a validated HPLC method to determine the concentrations of this compound and colterol.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Determining Kinetic Parameters of Enzyme-Mediated this compound Hydrolysis
-
Buffer and Reagent Preparation: Prepare a phosphate buffer at the optimal pH for your chosen esterase (e.g., pH 7.4). Prepare a range of this compound substrate solutions in this buffer. Prepare a stock solution of the esterase.
-
Reaction Setup: Pre-warm the substrate solutions to the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add a fixed amount of the esterase stock solution to each substrate solution to start the reaction.
-
Monitor Reaction: Measure the initial rate of colterol formation by taking samples at short, regular intervals (e.g., every 30 seconds for the first 5-10 minutes) and analyzing them by HPLC.
-
Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).
Visualizations
Caption: Signaling pathway of this compound activation and its mechanism of action.
Caption: Experimental workflow for developing a controlled hydrolysis protocol.
Caption: Key factors influencing the rate of this compound hydrolysis.
References
- 1. PRODRUG DESIGN [M.PHARM] | PPTX [slideshare.net]
- 2. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Bitolterol Analysis
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Bitolterol. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocol and performance data, offering a framework for analytical method validation. While this compound was withdrawn from the market by Élan Pharmaceuticals in 2001, the existing analytical methodologies provide a valuable reference for the analysis of related β-adrenergic agonist compounds.[1][2][3][4]
Experimental Protocol: Reversed-Phase Ion-Pairing HPLC
The following methodology is based on a stability-indicating HPLC assay developed for this compound Mesylate in aerosol dosage forms.[5] This method is specific for this compound and was used to assess its stability over a multi-year period.
1. Chromatographic Conditions:
-
Column: ODS-3 (Octadecylsilane)
-
Method Type: Reversed-Phase Ion-Pairing HPLC
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid. Sodium octanesulfonate is used as an ion-pairing agent.
-
Detection: UV-Vis Detector (Wavelength not specified in the primary source).
2. Reagents and Sample Preparation:
-
Reagents: HPLC-grade acetonitrile and methanol, Nanopure water, AR-grade acetic acid, and sodium octanesulfonate were used.
-
Standard Preparation: this compound mesylate standards were prepared at a concentration of approximately 0.02 mg/mL in a solvent mixture of water/acetonitrile/acetic acid (38:60:2).
-
Aerosol Sample Preparation: Aerosol units were inverted into methanol in a beaker, and a specific number of actuations were delivered to yield about 1.2 g of the sample. The valve outlet was rinsed with methanol, and the exact weight was determined by difference.
Performance Data and Comparison
Quantitative data from the method validation are summarized below. The primary focus of the cited study was on the long-term performance of the column, but key validation parameters such as linearity and accuracy were established. For context, typical acceptance criteria for parameters like precision (RSD%) are not more than 2.0%.
| Validation Parameter | Method Performance (this compound Mesylate) | Typical Acceptance Criteria (ICH Guidelines) |
| Linearity | Demonstrated from 80% to 120% of the nominal concentration level. | Correlation Coefficient (R²) > 0.999 |
| Accuracy (% Recovery) | Average recoveries were determined for three different aerosol formulations (Data in Table I of the source document). | 98.0% to 102.0% |
| Precision (% RSD) | Percent RSD for recoveries was calculated, with peak area measurements showing slight improvement over peak height. | RSD ≤ 2.0% |
| Specificity | The method's specificity for a this compound solution dosage form was previously established. | No interference from excipients or degradation products at the analyte's retention time. |
| LOD (Limit of Detection) | Not explicitly stated in the source document. | Signal-to-Noise ratio of 3:1 |
| LOQ (Limit of Quantification) | Not explicitly stated in the source document. | Signal-to-Noise ratio of 10:1 |
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of a typical HPLC method validation and the relationship between its core parameters.
Caption: General workflow for HPLC method development and validation.
Caption: Interrelation of key HPLC validation parameters.
References
A Comparative Guide to the Inter-Laboratory Cross-Validation of Bitolterol Assays
For Researchers, Scientists, and Drug Development Professionals
Bitolterol is a prodrug that is converted in the body to its active form, colterol.[1][2][3] As a beta-2 adrenergic agonist, it induces bronchodilation and is used in the management of asthma and other obstructive airway diseases.[1][3] Accurate and precise quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. When these studies are conducted across multiple laboratories, a thorough cross-validation of the bioanalytical methods is essential to ensure data integrity and consistency.
Data Presentation: Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of beta-adrenergic agonists in biological samples. The following table summarizes the typical performance characteristics of these methods, which can be expected for a validated this compound assay.
| Validation Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
| Linearity Range | Typically in the ng/mL to µg/mL range | Wide dynamic range, often from pg/mL to µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Typically 5-50 ng/mL | Typically 0.05-1 ng/mL |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Precision (%RSD) | < 15% | < 15% |
| Specificity | Moderate; can be affected by co-eluting compounds | High; based on parent and fragment ion masses |
Experimental Protocols
A robust inter-laboratory cross-validation study relies on a well-defined and meticulously executed protocol. Below is a representative protocol for an LC-MS/MS assay for a beta-adrenergic agonist, which can be adapted for this compound.
LC-MS/MS Method for Quantification of this compound in Human Plasma
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave any conjugated metabolites.
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the internal standard with an appropriate solvent (e.g., methanol with 5% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through method development.
4. Inter-Laboratory Cross-Validation Procedure
-
Sample Sets: Prepare two sets of quality control (QC) samples at low, medium, and high concentrations and a set of incurred study samples. One set is analyzed by the originating laboratory and the other by the receiving laboratory.
-
Analysis: Each laboratory analyzes the samples using the validated LC-MS/MS method according to their respective standard operating procedures.
-
Acceptance Criteria: The mean concentration of the QC samples from the receiving laboratory should be within ±15% of the nominal concentration. For incurred samples, the percentage difference between the values obtained at the two laboratories should be within ±20% for at least two-thirds of the samples.
Mandatory Visualization
Signaling Pathway of this compound
This compound, a beta-2 adrenergic agonist, exerts its therapeutic effect through the activation of the cAMP signaling pathway.
Caption: Signaling pathway of this compound's bronchodilatory action.
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation of a bioanalytical method.
References
- 1. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Bitolterol and Colterol
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro pharmacological profiles of the beta-2 adrenergic agonists, bitolterol and its active metabolite, colterol.
This guide provides a detailed comparison of the in vitro potency of this compound and colterol, focusing on their interaction with the beta-2 adrenergic receptor. This compound, a prodrug, requires enzymatic conversion to its active form, colterol, to elicit a pharmacological response. This fundamental difference dictates their respective activities in in vitro settings.
Understanding the Prodrug Concept: this compound's Inactivity In Vitro
This compound is designed as an inactive precursor that undergoes hydrolysis by esterases, primarily in the lungs, to release the active beta-2 adrenergic agonist, colterol (also known as N-t-butylarterenol).[1][2] This targeted activation mechanism is intended to minimize systemic side effects. Consequently, in standard in vitro assays that lack the necessary esterase enzymes, this compound itself is expected to exhibit negligible to no activity at the beta-2 adrenergic receptor. The pharmacological effects observed are attributable to its active metabolite, colterol.
In Vitro Potency of Colterol
Colterol is a potent beta-2 adrenergic receptor agonist. Its in vitro potency is typically determined by measuring its ability to stimulate a functional response, such as the accumulation of cyclic adenosine monophosphate (cAMP), in cells expressing the beta-2 adrenergic receptor. The potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
While a direct head-to-head comparison of this compound and colterol in the same in vitro study is not commonly reported due to the inactive nature of the prodrug, the potency of colterol has been established. For context, the potency of other well-known beta-2 agonists, such as isoproterenol and salbutamol, are also included in the table below. Isoproterenol is a non-selective beta-agonist often used as a reference compound in these assays.
| Compound | Target Receptor | Assay Type | Cell Line | Potency Metric (EC50) | Reference |
| Colterol | Beta-2 Adrenergic Receptor | Androgen Production | Cultured Mouse Testicular Interstitial Cells | ~2 µM (as norepinephrine) | [3] |
| Isoproterenol | Beta-2 Adrenergic Receptor | Androgen Production | Cultured Mouse Testicular Interstitial Cells | ~1 nM | [3] |
| Salbutamol | Beta-2 Adrenergic Receptor | Androgen Production | Cultured Mouse Testicular Interstitial Cells | ~9 nM | [3] |
| This compound | Beta-2 Adrenergic Receptor | N/A | N/A | Inactive Prodrug In Vitro |
Note: The EC50 value for colterol is presented in the context of norepinephrine's activity from the cited study, which characterized the beta-receptor subtype involved in androgen production. Direct EC50 values for colterol from cAMP accumulation assays in standard cell lines like CHO or HEK293 expressing the human beta-2 receptor would provide a more direct measure of its potency.
Experimental Protocols
A standard method to determine the in vitro potency of a beta-2 adrenergic agonist is the cyclic AMP (cAMP) accumulation assay. This functional assay measures the downstream signaling consequence of receptor activation.
Protocol: In Vitro cAMP Accumulation Assay for Beta-2 Adrenergic Agonist Potency
1. Cell Culture and Preparation:
- Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human beta-2 adrenergic receptor are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
- Cells are seeded into 96-well plates and grown to a confluent monolayer.
2. Assay Procedure:
- The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation).
- Cells are then incubated with varying concentrations of the test compound (e.g., colterol) or a reference agonist (e.g., isoproterenol) for a specified time (e.g., 30 minutes) at 37°C.
- The reaction is stopped by lysing the cells.
3. cAMP Quantification:
- The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
- A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.
4. Data Analysis:
- The concentration-response data are plotted with the logarithm of the agonist concentration on the x-axis and the measured cAMP levels on the y-axis.
- A sigmoidal curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the potency of the agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental process for evaluating the in vitro potency of these compounds.
Figure 1. this compound to Colterol Activation and Signaling Pathway.
References
- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 2-adrenergic stimulation of androgen production by cultured mouse testicular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bitolterol and Formoterol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the β2-adrenergic receptor agonists Bitolterol and Formoterol, focusing on their performance in key cell-based assays. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction
This compound is a prodrug that is rapidly hydrolyzed by esterases in the body to its active form, Colterol.[1][2] Formoterol is a long-acting β2-adrenergic receptor agonist.[3] Both compounds are potent bronchodilators used in the treatment of asthma and other respiratory diseases. Their primary mechanism of action involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[2] This guide will delve into a head-to-head comparison of their in vitro pharmacological properties.
Data Presentation
The following tables summarize the quantitative data for Colterol (the active metabolite of this compound) and Formoterol in key cell-based assays.
Table 1: β-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Assay Type | Parameter | Value |
| Colterol | β1-adrenoceptor | Radioligand Binding | IC50 | 645 nM |
| Colterol | β2-adrenoceptor | Radioligand Binding | IC50 | 147 nM |
| Formoterol | β2-adrenoceptor | Radioligand Binding | pKi | 8.2 ± 0.09 |
Table 2: Functional Potency in cAMP Accumulation Assays
| Compound | Cell Line | Assay Type | Parameter | Value |
| Colterol | Not Specified | cAMP Accumulation | EC50 | Data not explicitly found in searches |
| Formoterol | U937 promonocytes | cAMP Accumulation | pEC50 | 9.61 ± 0.12[3] |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity of a test compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors
-
Radioligand (e.g., [125I]-(-)-iodocyanopindolol)
-
Test compounds (this compound/Colterol, Formoterol)
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the target β-adrenergic receptors.
-
Assay Setup: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model (e.g., one-site or two-site binding model) to determine the Ki or IC50 value.
Cell-Based cAMP Accumulation Assay
Objective: To measure the functional potency of a test compound in stimulating intracellular cAMP production.
Materials:
-
A suitable cell line expressing the β2-adrenergic receptor (e.g., CHO, HEK293, or U937 cells)
-
Test compounds (this compound/Colterol, Formoterol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into a multi-well plate at a predetermined density.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis: Plot the measured cAMP levels as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
References
A Comparative Analysis of Bitolterol's Duration of Action Against Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the duration of action of bitolterol, a short-acting beta-agonist (SABA), with several long-acting beta-agonists (LABAs), namely salmeterol, formoterol, and indacaterol. The information presented is based on available clinical trial data and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a prodrug of colterol, is a beta-2 adrenergic agonist with a duration of action of approximately 4 to 8 hours.[1][2][3] In contrast, long-acting beta-agonists (LABAs) such as salmeterol and formoterol exhibit a prolonged duration of action of around 12 hours, while newer ultra-LABAs like indacaterol provide bronchodilation for up to 24 hours.[4][5] This significant difference in duration of action is a key factor in their clinical application, with this compound being suitable for as-needed relief of bronchospasm and LABAs being used for maintenance therapy in chronic respiratory diseases. It is important to note that this compound was withdrawn from the market in 2001.
Comparative Duration of Action: Quantitative Data
The following table summarizes the bronchodilator effects of this compound and the selected LABAs at various time points, as measured by the percentage change in Forced Expiratory Volume in one second (FEV1) from baseline in clinical trials.
| Time Point | This compound (1.11 mg) | Salmeterol (50 µg) | Formoterol (12 µg) | Indacaterol (150 µg) |
| 30 min | Significant Increase | - | Significant Increase | Significant Increase |
| 1 hour | ~20% increase | - | - | - |
| 2 hours | Significant Increase | - | - | - |
| 4 hours | Significant Increase | Statistically significant increase | - | - |
| 5 hours | ~15% increase | - | Significant superiority to placebo | - |
| 6 hours | Small but significant effect | - | - | - |
| 8 hours | ~20% increase still present | 50% loss of effect | - | - |
| 12 hours | - | Maintained effect | Maintained effect | Maintained effect |
| 24 hours | - | - | - | Maintained effect |
Data is compiled from multiple sources and direct head-to-head comparative trial data for this compound against all listed LABAs is unavailable. The percentages and descriptions are indicative of the findings in the respective studies.
Experimental Protocols
The data presented in this guide is derived from clinical trials with methodologies similar to the following representative protocol for assessing the duration of action of inhaled bronchodilators.
A Representative Experimental Protocol for Assessing Bronchodilator Duration of Action
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
-
Participant Population: Patients with stable, moderate-to-severe reversible airways obstruction (e.g., asthma or COPD), with a documented increase in FEV1 of ≥15% following inhalation of a short-acting beta-2 agonist.
-
Inclusion Criteria:
-
Age typically between 18 and 65 years.
-
Baseline FEV1 between 50% and 80% of predicted normal value.
-
Demonstrated reversibility to a beta-2 agonist.
-
-
Exclusion Criteria:
-
History of life-threatening asthma.
-
Respiratory tract infection within the preceding four weeks.
-
Use of oral corticosteroids or other medications that could interfere with the study results.
-
-
Washout Period: A washout period is implemented prior to the study to eliminate the effects of pre-existing medications. This typically involves withholding short-acting beta-agonists for at least 6 hours and long-acting beta-agonists for at least 12-24 hours before the study drug administration.
-
Treatment Administration:
-
A single dose of the investigational drug (e.g., this compound, salmeterol, formoterol, or indacaterol) or placebo is administered via a metered-dose inhaler (MDI) or dry powder inhaler (DPI).
-
The administration technique is standardized to ensure consistent drug delivery.
-
-
Efficacy Assessment:
-
Spirometry is performed to measure FEV1 at baseline (pre-dose) and at multiple time points post-dose.
-
Typical post-dose time points include 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 10, and 12 hours for 12-hour duration drugs, with additional measurements up to 24 hours for once-daily medications.
-
-
Primary Endpoint: The primary efficacy endpoint is typically the change in FEV1 from baseline over the dosing interval. This can be assessed as the area under the FEV1-time curve (AUC) or the trough FEV1 (the FEV1 value at the end of the dosing interval).
-
Safety Assessment: Safety is monitored throughout the study by recording adverse events, vital signs (heart rate, blood pressure), and electrocardiograms (ECGs).
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of evaluating these bronchodilators, the following diagrams are provided.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for Duration of Action Studies
References
- 1. This compound and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response study of nebulized this compound mesylate solution in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of formoterol in apparently poorly reversible chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indacaterol provides 24-hour bronchodilation in COPD: a placebo-controlled blinded comparison with tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Statistical Analysis of Bitolterol for Bronchodilation
This guide offers a detailed comparison of Bitolterol with other prominent beta-adrenergic agonists, specifically albuterol and isoproterenol. The analysis is based on quantitative data from clinical studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its relative performance.
Comparative Efficacy and Safety Data
The clinical efficacy and safety of this compound have been evaluated in several comparative studies. The data presented below summarizes key performance indicators.
Table 1: this compound vs. Albuterol in Metered-Dose Aerosol Formulation
This table summarizes data from a double-blind, parallel, single-dose study involving 120 adolescent and young adult patients with moderate to severe asthma.[1]
| Parameter | This compound Mesylate (1.11 mg) | Albuterol (180 mcg) | Key Findings |
| Onset of Bronchodilation | Within 5 minutes[1] | Within 5 minutes[1] | Both medications demonstrated a rapid onset of action.[1] |
| Maximum FEV1 Increase | Comparable to albuterol[1] | Comparable to this compound | The peak bronchodilatory effect was similar between the two drugs. |
| Duration of Action | Maintained a 20% mean increase in FEV1 over baseline at 8 hours. | Mean FEV1 increase fell to 15% over baseline at 5 hours. | This compound produced a significantly greater increase in FEV1 from 4 to 8 hours post-dose. |
| Effect on Airway Reactivity | Effects on airway reactivity diminished significantly more slowly. | Effects on airway reactivity diminished more rapidly. | This compound showed a longer duration of protection against histamine-induced bronchoconstriction. |
| Adverse Effects | Headache, Tremor | Headache, Tremor | The profiles of adverse effects were comparable. |
FEV1: Forced Expiratory Volume in one second.
Table 2: this compound vs. Isoproterenol in Nebulized Solution
This table presents findings from a multicenter, double-blind trial where 130 nonsteroid-dependent patients with chronic asthma received regular treatment for one month.
| Parameter | This compound Mesylate (2.5 mg) | Isoproterenol (2.5 mg) | Key Findings |
| Onset of Bronchodilation | Rapid | Rapid | Both drugs induced a prompt bronchodilatory response. |
| Duration of Action | Significantly longer duration of action. | Shorter duration of action. | This compound's effects were more sustained. |
| Cardiovascular Side Effects | |||
| Tachycardia | Less frequent | More frequent | Isoproterenol was associated with a higher incidence of increased heart rate. |
| Palpitations | Less frequent | More frequent | Patients reported palpitations more often with isoproterenol. |
| Other Adverse Effects | |||
| Tremor | Similar incidence | Similar incidence | The occurrence of tremor was comparable for both treatments. |
Experimental Protocols: A Representative Methodology
The following protocol is a synthesized representation of the methodologies employed in the comparative clinical trials of this compound.
1. Study Design: A randomized, double-blind, parallel-group or crossover design is typically used.
2. Patient Population:
-
Inclusion Criteria:
-
Patients aged 12 years or older with a diagnosis of chronic stable asthma.
-
Demonstrated reversible airway obstruction (e.g., ≥15% increase in FEV1 post-bronchodilator).
-
Baseline FEV1 between 50% and 80% of predicted normal value.
-
-
Exclusion Criteria:
-
Patients dependent on systemic corticosteroids.
-
Recent respiratory tract infection (within 4 weeks).
-
Known hypersensitivity to beta-adrenergic agonists.
-
Clinically significant cardiovascular disease.
-
3. Treatment Administration:
-
A washout period for existing bronchodilator medication is required before the study day.
-
Baseline pulmonary function tests (FEV1), heart rate, and blood pressure are recorded.
-
Patients are randomized to receive a single dose of either this compound or the comparator drug (Albuterol or Isoproterenol) via a metered-dose inhaler or nebulizer.
4. Efficacy and Safety Assessments:
-
FEV1 is measured at baseline and at multiple time points post-administration (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 8 hours).
-
Heart rate and blood pressure are monitored at corresponding time points.
-
The incidence and severity of adverse events, such as tremor, palpitations, and headache, are recorded throughout the study.
5. Data Analysis:
-
The primary efficacy endpoint is the change in FEV1 from baseline over time.
-
Statistical comparisons between treatment groups are performed using appropriate methods (e.g., ANOVA, t-tests).
Mechanism of Action: Prodrug Activation and Signaling Pathway
This compound is a prodrug that is converted to its active form, colterol, by esterase enzymes in the lungs. Colterol then acts as a selective beta-2 adrenergic receptor agonist.
Caption: this compound prodrug activation and downstream signaling.
References
Confirming the Beta-2 Selectivity of Bitolterol Against Other Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the beta-2 adrenoceptor selectivity of bitolterol, a prodrug that is rapidly hydrolyzed to its active metabolite, colterol. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential in drug development.
This compound, as a beta-2 adrenergic agonist, has been utilized for its bronchodilatory effects in the treatment of asthma and other obstructive airway diseases. Its clinical efficacy is attributed to the selective action of its active metabolite, colterol, on beta-2 adrenoceptors located in the smooth muscle of the respiratory tract. Understanding the selectivity of this compound for the beta-2 adrenoceptor over other adrenoceptor subtypes, such as beta-1 and alpha adrenoceptors, is crucial for predicting its therapeutic window and potential side-effect profile.
Comparative Analysis of Adrenoceptor Selectivity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (β2 vs. β1) |
| Colterol (active metabolite of this compound) | β2 | Data not available | Data not available | High [1] |
| β1 | Data not available | Data not available | ||
| α | Data not available | Data not available | ||
| Salbutamol | β2 | ~1,000 | ~100 | ~30-60 fold[2][3] |
| β1 | ~30,000 | ~3,000 | ||
| Formoterol | β2 | ~1 | ~0.1 | ~1000 fold |
| β1 | ~1,000 | ~10 | ||
| Isoprenaline | β2 | ~100 | ~10 | Non-selective |
| β1 | ~100 | ~10 |
Note: The selectivity of colterol is described as "high" based on qualitative statements in the literature. The data for other compounds are approximate and can vary depending on the experimental conditions and cell systems used.
Experimental Protocols
To determine the selectivity of a beta-adrenoceptor agonist like colterol, two primary types of in vitro experiments are conducted: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of colterol for beta-1, beta-2, and alpha adrenoceptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high concentration of the desired human adrenoceptor subtype (e.g., β1, β2, α1).
-
Radioligand Selection: A radiolabeled antagonist with high affinity and selectivity for the receptor subtype of interest is used (e.g., [³H]-dihydroalprenolol for beta-adrenoceptors).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (colterol).
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to activate a receptor and elicit a cellular response.
Objective: To determine the concentration of colterol that produces 50% of its maximal effect (EC50) at beta-1 and beta-2 adrenoceptors.
Methodology:
-
Cell Culture: Cells expressing the target adrenoceptor subtype are cultured in appropriate media.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (colterol).
-
cAMP Measurement: Beta-adrenergic receptor activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. The amount of cAMP produced is measured using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value is then determined from this curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Beta-Agonist Selectivity.
References
- 1. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Bitolterol's Effects Across Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilatory effects of Bitolterol, a formerly available short-acting β2-adrenergic receptor agonist, across various research models. This compound was utilized for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] A key feature of this compound is its nature as a prodrug; it is converted to its active form, colterol, by esterase enzymes present in high concentrations in the lung.[2][3][4] This guide compiles experimental data to assess the consistency and reproducibility of its therapeutic effects. Although withdrawn from the market by Élan Pharmaceuticals in 2001, data from its clinical development and use provide valuable insights into β2-agonist pharmacology.[5]
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound, through its active metabolite colterol, stimulates β2-adrenergic receptors on the smooth muscle cells of bronchial tissue. This interaction initiates a signaling cascade that leads to smooth muscle relaxation and subsequent dilation of the airways. The activation of the β2-adrenergic receptor, a G-protein coupled receptor, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of proteins that decrease intracellular calcium concentrations and inactivate myosin light-chain kinase, ultimately causing bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Data Presentation: Clinical Efficacy
Clinical trials have consistently demonstrated this compound's efficacy as a safe and long-acting bronchodilator. Its performance has been frequently compared against other β2-agonists, primarily Albuterol (Salbutamol) and Isoproterenol. The primary endpoint in these studies is the Forced Expiratory Volume in 1 second (FEV1).
Table 1: Comparison of this compound vs. Albuterol in Asthmatic Patients
| Parameter | This compound Mesylate | Albuterol | Study Details | Reference |
|---|---|---|---|---|
| Dosage | 1.11 mg (3 sprays) | 180 mcg (2 sprays) | Single-dose, double-blind, parallel study in 120 patients with moderate to severe asthma. | |
| Onset of Action | Within 5 minutes | Within 5 minutes | Both medications showed a rapid onset of bronchodilation. | |
| Peak Effect | 30 to 60 minutes | 30 to 60 minutes | Maximum bronchodilation was comparable between the two agents. | |
| Duration of Action | Significant increase in FEV1 for up to 8 hours | FEV1 increase fell significantly after 5 hours | This compound showed a statistically significant longer duration of action (p < 0.1 at 4-8 hours). |
| Mean % Increase in FEV1 | ~20% over baseline at 8 hours | ~15% over baseline at 5 hours | this compound maintained a higher mean percent increase in FEV1 for a longer period. | |
Table 2: Dose-Response of Nebulized this compound Mesylate in Asthmatic Patients
| Dosage | Maximum Mean % Increase in FEV1 | Duration of Action (FEV1 increase ≥15%) | Key Observations | Reference |
|---|---|---|---|---|
| 0.5 mg | Not specified | ~8 hours | Onset within 5 minutes. | |
| 1.0 mg | 46-50% | ≥ 8 hours | Determined as the optimal dose, balancing efficacy and side effects. | |
| 1.5 mg | 46-50% | ≥ 8 hours | No significant improvement in bronchodilator effect over 1.0 mg. | |
| 2.0 mg | 46-50% | ≥ 8 hours | Increased incidence of adverse effects (e.g., tremor). | |
| 2.5 mg | 46-50% | ≥ 8 hours | Increased incidence of adverse effects. |
| 3.0 mg | 46-50% | ≥ 8 hours | Increased incidence of adverse effects. | |
Experimental Protocols
The reproducibility of this compound's effects is supported by standardized clinical trial methodologies and established in vitro assays for bronchodilator assessment.
Clinical Trial Protocol for Bronchodilator Efficacy
The evaluation of this compound's efficacy in human subjects typically follows a structured, controlled protocol to ensure reliable and reproducible data.
-
Study Design: Most comparative studies employ a double-blind, randomized, crossover or parallel design to minimize bias.
-
Patient Population: Subjects are selected based on a confirmed diagnosis of reversible obstructive airway disease, such as asthma, with specific criteria for baseline FEV1 (% of predicted).
-
Drug Administration: The investigational drug (this compound) and comparator (e.g., Albuterol, placebo) are administered via a metered-dose inhaler or nebulizer to ensure targeted delivery to the lungs.
-
Outcome Measurement: The primary outcome is the change in FEV1 from baseline, measured using spirometry. Measurements are taken at predefined intervals before and after drug administration (e.g., 5, 30, 60 minutes, and then hourly for up to 8 hours) to characterize onset, peak, and duration of action.
-
Reversibility Criteria: A positive bronchodilator response is typically defined as an increase in FEV1 of ≥12% and ≥200 mL from the baseline value.
Caption: Standard workflow for a clinical trial assessing bronchodilators.
In Vitro Bioassay for Bronchodilator Effect
While specific in vitro studies on this compound are not detailed in recent literature, the general approach to testing β2-agonists involves co-culture models of human airway cells. These assays provide a reproducible platform to screen compounds and formulations.
-
Cell Culture: Human primary airway smooth muscle (ASM) cells are cultured in the bottom of a well plate. In a more advanced model, a layer of human airway epithelial cells (e.g., Calu-3) is grown on a transwell insert above the ASM cells to mimic the epithelial barrier.
-
Compound Administration: The test compound (e.g., this compound's active form, colterol) is added to the culture medium or delivered as an aerosol to the apical side of the epithelial cells.
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 15-30 minutes).
-
Endpoint Measurement: The primary endpoint is the measurement of intracellular cAMP in the ASM cells, which serves as a biochemical surrogate for muscle relaxation. This is typically done using an ELISA or similar immunoassay.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) of the compound.
Caption: Workflow for an in vitro bioassay of bronchodilator activity.
Reproducibility and Comparison Summary
The available data from clinical trials consistently show that this compound is an effective bronchodilator with a rapid onset of action comparable to other β2-agonists like Albuterol and Isoproterenol. The key reproducible finding across multiple studies is its longer duration of action, providing sustained bronchodilation for up to 8 hours. This prolonged effect was a significant advantage over shorter-acting agents.
-
In Clinical Models (Asthma/COPD Patients): The effects of this compound are highly reproducible. Studies consistently report significant improvements in FEV1 with a predictable onset and a notably longer duration of action compared to Albuterol. Dose-ranging studies have successfully identified an optimal dose that maximizes therapeutic benefit while minimizing side effects like tremor.
-
In Preclinical/In Vitro Models: While specific data on this compound in modern in vitro models is scarce due to its withdrawal from the market, the well-understood mechanism of β2-agonists allows for high confidence in its activity in these systems. Assays measuring cAMP production in airway smooth muscle cells are standard and provide a reproducible method for quantifying the activity of any β2-agonist, including this compound's active metabolite, colterol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Bitolterol: A Guide for Laboratory and Research Professionals
Immediate Safety and Logistical Information
Proper disposal of any pharmaceutical agent, including discontinued ones like Bitolterol, is crucial to ensure environmental protection and public safety. Improper disposal can lead to environmental contamination and potential harm if the substance is retrieved and misused.[2][3] The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with state regulations often imposing more stringent requirements.[3]
Disposal Procedures for this compound
As this compound was available as a metered-dose inhaler, its disposal must account for both the chemical compound and the pressurized canister. Inhalers are generally considered a special case for waste disposal due to the potential hazards of the pressurized container and the active pharmaceutical ingredient.
Step 1: Determine the Waste Category
The first step in proper disposal is to determine if the pharmaceutical waste is classified as hazardous. Without a specific Safety Data Sheet (SDS) for this compound, a hazardous waste determination cannot be definitively made. However, it is best practice to handle unknown or discontinued pharmaceuticals with caution.
Step 2: Follow Recommended Disposal Hierarchy
The following hierarchy of disposal options should be followed, from most to least preferred:
-
Drug Take-Back Programs: The most recommended and safest method for disposing of expired or unused medications is through a designated drug take-back program. These programs are often available at local pharmacies, police stations, or through DEA-sponsored National Prescription Drug Take Back Days.
-
Consult a Licensed Waste Disposal Service: For research and laboratory settings, partnering with a licensed hazardous waste disposal company is the standard and required practice. These companies are equipped to handle and dispose of various chemical and pharmaceutical wastes in compliance with all federal and state regulations.
-
Disposal as Household Trash (with precautions, if no other option is available): If a take-back program is not accessible, and the quantity is small (e.g., an old consumer product), the FDA provides guidelines for household trash disposal. However, this is not the recommended procedure for laboratory waste. For an inhaler, this method is complicated by the pressurized canister.
-
Do not puncture or incinerate the inhaler canister, as it can explode.
-
Contact your local trash and recycling facility for guidance on disposing of aerosol containers.
-
Flushing of medications is generally not recommended unless the medication is on the FDA's specific "flush list," as it can contaminate water supplies.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data on this compound disposal is unavailable, the following table summarizes general information regarding pharmaceutical waste streams.
| Waste Stream Category | Description | Key Regulatory Oversight | Recommended Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Medications not specifically listed as hazardous and not exhibiting hazardous characteristics. | EPA, State Environmental Agencies | Drug Take-Back Programs, Licensed Waste Disposal Service |
| Hazardous Pharmaceutical Waste (RCRA) | Wastes listed by the EPA (e.g., P- and U-lists) or exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity. | EPA (Resource Conservation and Recovery Act) | Licensed Hazardous Waste Disposal Service (typically incineration) |
| Controlled Substances | Medications regulated by the DEA due to potential for abuse. | DEA | DEA-compliant disposal procedures (e.g., reverse distributors, take-back programs). |
Experimental Protocols
No experimental protocols for the disposal of this compound were found in the search results. The standard procedure in a laboratory setting would be to follow the institution's chemical hygiene plan and waste disposal protocols, which should be developed in accordance with EPA and state regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bitolterol
This guide provides essential safety and logistical information for the handling and disposal of Bitolterol in a laboratory setting. The following procedures are based on best practices for handling potent pharmaceutical compounds and beta-2 adrenergic agonists. It is crucial to note that specific safety data for this compound is limited as the drug was withdrawn from the market in 2001.[1] Therefore, a thorough risk assessment should be conducted by qualified safety professionals before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be used diligently when handling this compound.[2][3] The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Compounding | Gloves: Double gloving with powder-free nitrile gloves is recommended.[2][4] The outer glove should be removed and disposed of within the containment area. Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Eye Protection: Safety glasses with side shields or goggles. Respiratory Protection: For handling powders, an N95 or higher-rated respirator is recommended to prevent inhalation of aerosols. A surgical mask offers little to no protection from chemical exposure. |
| Handling Solutions | Gloves: Single pair of powder-free nitrile gloves. Gown: A standard laboratory coat. Eye Protection: Safety glasses with side shields. |
| Disposal of Waste | Gloves: Double gloving with powder-free nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Safety glasses with side shields or goggles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably a ventilated enclosure such as a chemical fume hood or a biological safety cabinet.
-
Ensure all necessary PPE is readily available and in good condition.
-
Cover the work surface with disposable absorbent pads to contain any potential spills.
-
-
Weighing and Aliquoting (for solid this compound):
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
Cap containers securely and mix gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate deactivating agent (if known) or a cleaning agent such as 70% ethanol.
-
Carefully remove and dispose of all contaminated disposable materials, including absorbent pads, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Remove outer gloves before leaving the immediate work area to prevent the spread of contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing materials, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
